3-Hydroxy-11-methylheptadecanoic acid
Description
BenchChem offers high-quality 3-Hydroxy-11-methylheptadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-11-methylheptadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
63543-13-5 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-hydroxy-11-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-9-12-16(2)13-10-7-6-8-11-14-17(19)15-18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21) |
InChI Key |
IRYIVAUBRLSDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Hydroxy-11-methylheptadecanoic acid chemical structure
The following technical guide provides an in-depth analysis of 3-Hydroxy-11-methylheptadecanoic acid , a specialized branched-chain fatty acid moiety primarily identified in the phytochemical Schkuhrianol.
Chemical Structure, Biosynthetic Origin, and Analytical Characterization
Executive Summary
3-Hydroxy-11-methylheptadecanoic acid (C₁₈H₃₆O₃) is a rare, branched-chain hydroxylated fatty acid. It is most notably recognized as the acyl component of Schkuhrianol , a bioactive phenylpropanoid ester isolated from species of the genus Schkuhria (Asteraceae), specifically Schkuhria pinnata.[1] Its structural uniqueness lies in the mid-chain methylation at position C-11 combined with β-hydroxylation at C-3, features that suggest a complex biosynthetic assembly involving specific polyketide synthase (PKS) or fatty acid synthase (FAS) modifications.
This guide details the physicochemical properties, structural elucidation, proposed biosynthetic pathways, and isolation protocols for researchers in natural product chemistry and lipidomics.[1]
Chemical Structure & Properties[1][2][3][4][5][6][7]
Physicochemical Profile
The molecule is a saturated, branched fatty acid.[1] The "anteiso" or mid-chain branching significantly lowers the melting point compared to its linear congener (stearic acid), increasing membrane fluidity if incorporated into phospholipids, though it is primarily found as a secondary metabolite ester.[1]
| Property | Data |
| IUPAC Name | 3-Hydroxy-11-methylheptadecanoic acid |
| Molecular Formula | C₁₈H₃₆O₃ |
| Molecular Weight | 300.48 g/mol |
| Monoisotopic Mass | 300.2664 Da |
| Lipophilicity (LogP) | ~5.8 (Predicted) |
| pKa (Carboxyl) | ~4.8 |
| Associated CAS | 63543-07-7 (Schkuhrianol ester form) |
Structural Visualization
The structure consists of a 17-carbon backbone with a methyl group at C-11 and a hydroxyl group at C-3.
Figure 1: Schematic representation of the carbon backbone highlighting key functionalization points at C1, C3, and C11.
Natural Occurrence & Isolation[1]
Biological Source
The acid is not typically found free in the cytosol but is released upon hydrolysis of Schkuhrianol (3-hydroxy-11-methylheptadecanoic acid 3-(3-hydroxy-4,5-dimethoxyphenyl)propyl ester).
-
Organism : Schkuhria pinnata (var.[1][2][3][4][5] wislizeni).
-
Ethnobotanical Context : Used in traditional medicine (Canchalagua) for anti-inflammatory and antimicrobial properties.[1]
Isolation Protocol (Hydrolysis from Schkuhrianol)
To obtain the free acid for analysis, one must isolate the ester and perform alkaline hydrolysis.[1]
Step-by-Step Methodology:
-
Extraction : Extract aerial parts of S. pinnata with CH₂Cl₂/MeOH (1:1) at room temperature.
-
Fractionation : Partitition the crude extract between Hexane and MeOH/H₂O (9:1) to remove chlorophylls, then fractionate the polar phase using Vacuum Liquid Chromatography (VLC) over silica gel.[1]
-
Purification : Isolate Schkuhrianol via HPLC (C18 column, MeOH/H₂O gradient).
-
Hydrolysis :
-
Derivatization (Optional) : Treat with diazomethane or BF₃-MeOH to form the methyl ester for GC-MS analysis.
Biosynthetic Pathway Hypothesis
The biosynthesis of 3-hydroxy-11-methylheptadecanoic acid likely follows a Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) hybrid logic. The 11-methyl group suggests the incorporation of a propionate unit (via methylmalonyl-CoA) or a SAM-dependent methylation during chain elongation. The 3-hydroxyl group is characteristic of an intercepted fatty acid synthesis cycle (beta-hydroxy intermediate not dehydrated).
Figure 2: Hypothetical biosynthetic pathway illustrating the origin of the methyl branch and hydroxyl group.[4]
Analytical Characterization
Validating the structure requires specific spectroscopic signatures.[1]
Mass Spectrometry (GC-MS of Methyl Ester)
Upon methylation, the fragmentation pattern is distinct:
-
Molecular Ion (M+) : m/z ~314 (Methyl ester).[1]
-
Base Peak : m/z 103.[1] This is the characteristic McLafferty rearrangement fragment for 3-hydroxy fatty acid methyl esters (
). -
Branching Fragment : A diagnostic ion shift will occur around the C-11 position, disrupting the regular
loss pattern (M-14 series).[1]
Nuclear Magnetic Resonance (NMR)
Data typically observed in CDCl₃:
| Nucleus | Position | Shift (δ ppm) | Multiplicity | Interpretation |
| ¹H | H-3 | 4.00 - 4.10 | Multiplet | Proton geminal to hydroxyl |
| ¹H | H-2 | 2.40 - 2.55 | Multiplet | Alpha-methylene protons |
| ¹H | 11-Me | 0.85 - 0.90 | Doublet | Methyl branch signal |
| ¹³C | C-1 | ~173.0 | Singlet | Carbonyl carbon |
| ¹³C | C-3 | ~68.0 - 70.0 | Singlet | Beta-hydroxyl carbon |
| ¹³C | C-11 | ~30.0 - 33.0 | Singlet | Branching point |
References
-
Delgado, G., et al. (2009).[1] "Sesquiterpene lactones, acyl phenyl propanoids and other constituents from Schkuhria pinnata var.[1][3] wislizeni." Journal of the Mexican Chemical Society, 53(3), 193-200.[1][3] Link
-
Ganzer, U., & Jakupovic, J. (1990).[1] "Schkuhripinnatolides, unusual sesquiterpene lactones from Schkuhria pinnata."[1][5] Phytochemistry, 29(2), 535-539.[1] Link
-
Bohlmann, F., et al. (1980).[1] "Neue Sesquiterpenlactone und andere Inhaltsstoffe aus Vertretern der Eupatorium-Gruppe." Phytochemistry, 19, 123-126.[1] (Original structural elucidation context).
-
NIST Chemistry WebBook. "Schkuhrianol (CAS 63543-07-7)." National Institute of Standards and Technology.[1] Link[1]
Sources
- 1. 褐変物質に関する研究 [jstage.jst.go.jp]
- 2. open.uct.ac.za [open.uct.ac.za]
- 3. Canchalagua - Schkuhria pinnata Database file in the Tropical Plant Database of herbal remedies [rain-tree.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. KNApSAcK Metabolite Information - C00022375 [knapsackfamily.com]
Biological Function and Analytical Profiling of 3-Hydroxy-11-methylheptadecanoic Acid in Bacterial Systems
The following technical guide details the biological function, biosynthesis, and analytical profiling of 3-Hydroxy-11-methylheptadecanoic acid in bacterial systems.
Executive Summary
3-Hydroxy-11-methylheptadecanoic acid is a specialized mid-chain branched fatty acid (MBFA) . Unlike common iso- (terminal) or anteiso- (sub-terminal) branched fatty acids found ubiquitously in Bacillus and Staphylococcus species, the 11-methyl isomer represents a distinct class of lipids often associated with Actinobacteria (e.g., Streptomyces, Mycobacterium) and specific Proteobacteria.
Its biological significance lies in three core areas:
-
Membrane Fluidity Modulation: The mid-chain methyl group disrupts acyl chain packing more effectively than terminal branching, lowering the phase transition temperature (
) and maintaining membrane fluidity under stress (homeoviscous adaptation). -
Pathogenicity & Resistance: As a component of the cell envelope (often esterified to phthiocerols or within complex lipopeptides), it contributes to the impermeability of the bacterial cell wall, conferring resistance to oxidative stress and cationic antimicrobial peptides.
-
Secondary Metabolite Precursor: It serves as a structural building block for bioactive lipopeptides and esters (e.g., analogs of Schkuhrianol), acting as a hydrophobic anchor that facilitates interaction with host membranes.
Chemical Identity & Structural Logic
-
IUPAC Name: 3-Hydroxy-11-methylheptadecanoic acid[1][2][3][4]
-
Molecular Formula:
-
Structure: A 17-carbon saturated chain with:
-
A hydroxyl group (-OH) at position C3 (beta-hydroxy).
-
A methyl group (-CH3) at position C11 (mid-chain).
-
-
Classification: Mid-chain branched 3-hydroxy fatty acid (3-OH-MBFA).
Structural Significance: The C3-hydroxyl group is the hallmark of fatty acids destined for Lipid A (endotoxin) or secondary metabolite synthesis (Polyketide Synthase pathway). The C11-methyl branch introduces a "kink" in the hydrophobic tail, preventing tight crystalline packing of the lipid bilayer.
Biosynthetic Pathway
The synthesis of 3-hydroxy-11-methylheptadecanoic acid involves a convergence of the Type II Fatty Acid Synthesis (FAS-II) pathway and S-Adenosylmethionine (SAM)-dependent methylation .
Mechanism of Methylation
Unlike iso/anteiso fatty acids (which use branched-chain amino acid primers), mid-chain branches are typically introduced post-synthetically or during chain elongation by a SAM-dependent methyltransferase acting on an unsaturated intermediate.
-
Precursor Formation: A
or unsaturated fatty acyl-ACP (Acyl Carrier Protein) intermediate is generated. -
Methylation: An enzyme (homologous to UmaA or CmaA family methyltransferases) transfers a methyl group from SAM to the double bond.
-
Hydroxylation: The chain is elongated to C17. The C3-hydroxyl group is introduced during the condensation cycle (by 3-ketoacyl-ACP reductase, FabG) but the dehydration step (FabZ/FabA) is skipped or the molecule is shunted to lipid A synthesis.
Pathway Visualization (DOT)
Caption: Biosynthetic route combining FAS-II elongation with SAM-dependent mid-chain methylation to produce 3-hydroxy-11-methylheptadecanoic acid.
Biological Functions in Bacteria
Membrane Fluidity & Stress Response
Bacteria adjust their membrane lipid composition to survive temperature shifts.
-
Mechanism: The 11-methyl group acts as a steric wedge. In the gel phase (low temp), it prevents the acyl chains from packing into a rigid lattice.
-
Function: Maintains the liquid-crystalline phase essential for transporter function and electron transport chain efficiency.
-
Relevance: High abundance of MBFAs is often correlated with acid resistance and desiccation tolerance (common in Mycobacterium and soil-dwelling Actinomycetes).
Component of Specialized Lipopeptides
3-Hydroxy fatty acids are the "lipid tails" of cyclic lipopeptides (CLPs) and siderophores.
-
Example: In Schkuhrianol (an ester found in nature), this acid is linked to a phenolic moiety. In bacteria, similar acids anchor antibiotics like Daptomycin or Viscosin .
-
Role: The 3-hydroxy group facilitates the ester/amide bond to the peptide core, while the 11-methyl branch tunes the hydrophobicity to specifically target bacterial or fungal membranes without being too toxic to the producer.
Pathogenicity Factor (Lipid A Modification)
In Gram-negative bacteria, the Lipid A moiety of LPS triggers the host immune response (TLR4).
-
Immune Evasion: Modifications to the acyl chains, such as hydroxylation and branching, can alter TLR4 recognition. A mid-chain branch (11-methyl) may reduce the efficacy of host Cationic Antimicrobial Peptides (CAMPs) by altering the membrane surface charge density and packing, preventing peptide insertion.
Analytical Methodology: Profiling & Identification
As an Application Scientist, distinguishing the 11-methyl isomer from the more common iso (16-methyl) or anteiso (15-methyl) isomers is critical.
Experimental Workflow
| Step | Procedure | Critical Parameter |
| 1. Extraction | Modified Bligh & Dyer (Chloroform:Methanol 1:2). | Acidify to pH 2 to recover free fatty acids. |
| 2. Derivatization | Methyl Esterification (FAME) using | Do not use acid/heat excessively if the 3-OH group is labile; consider TMS derivatization for the OH group. |
| 3. Silylation | React FAME with BSTFA + 1% TMCS. | Converts 3-OH to 3-O-TMS ether. Essential for GC stability and mass spec fragmentation. |
| 4. Analysis | GC-MS (EI mode, 70eV). | Use a high-polarity column (e.g., CP-Sil 88 or DB-Wax) to separate isomers. |
Mass Spectral Interpretation (The "Fingerprint")
To confirm the 11-methyl position, look for specific cleavage patterns in the Mass Spectrum of the methyl ester/TMS derivative:
-
Base Peak: The 3-O-TMS group typically yields a strong fragment at m/z 175 (Me3Si-O-CH-CH2-COOMe).
-
Branch Point Cleavage: The hydrocarbon chain will fragment around the methyl branch.
-
Look for enhanced fragmentation at C11 .
-
Diagnostic ions will appear at
(loss of terminal hexyl group) versus if the branch were elsewhere.
-
Analytical Workflow Diagram (DOT)
Caption: Step-by-step analytical protocol for the isolation and structural validation of 3-hydroxy-11-methylheptadecanoic acid.
Implications for Drug Development
-
Biomarker Discovery: The presence of 3-hydroxy-11-methylheptadecanoic acid can serve as a chemotaxonomic marker for identifying specific Actinobacteria strains in complex microbiomes (e.g., soil or gut analysis).
-
Adjuvant Engineering: Synthetic Lipid A mimetics containing this specific fatty acid could be engineered to modulate the immune response (Th1 vs Th2 bias) for vaccine adjuvants, leveraging its unique packing properties.
-
Antimicrobial Targets: Enzymes responsible for the mid-chain methylation (UmaA homologs) are potential drug targets. Inhibiting this methylation could rigidify the bacterial membrane, making pathogens like Mycobacterium more susceptible to antibiotics and host stress.
References
-
Lipid Maps Structure Database. (2023). Structure and Classification of 3-Hydroxy Fatty Acids. Link
-
BenchChem. (2025). Methyl 3-hydroxyoctadecanoate as a Microbial Metabolite: An In-depth Technical Guide. Link
-
Fautz, E., et al. (1979). Iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents of some gliding bacteria. Journal of Bacteriology. Link
-
Kutschera, A., et al. (2019). Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants. Science. Link
-
NIST Chemistry WebBook. (2023). Schkuhrianol and related 3-hydroxy fatty acid esters. Link
Sources
Advanced Technical Guide: 3-OH-11-methyl-C17:0 Fatty Acid Bacterial Biomarkers
[1]
Part 1: Executive Summary & Chemical Logic
The 3-OH-11-methyl-C17:0 fatty acid (3-hydroxy-11-methyl-heptadecanoic acid) represents a highly specific class of mid-chain branched 3-hydroxy fatty acids .[1] Unlike the more common iso- (omega-1) and anteiso- (omega-2) branched fatty acids found ubiquitously in Bacteroidetes and Stenotrophomonas, the 11-methyl isomer indicates a distinct biosynthetic origin, often associated with specific environmental bacteria (e.g., Actinobacteria, sponge symbionts) or specialized metabolic states in Gram-negative pathogens.
This guide provides a rigorous protocol for the isolation, derivatization, and mass spectrometric identification of this biomarker. It distinguishes the 11-methyl variant from its structural isomers (iso-C17:0 3-OH and anteiso-C17:0 3-OH), which is critical for accurate taxonomic identification and contamination monitoring in pharmaceutical bioprocessing.[1]
The "11-Methyl" Specificity[1]
-
Standard Branched Chain (iso/anteiso): Synthesized via alpha-keto acid primers (Valine/Leucine/Isoleucine) at the start of fatty acid synthesis.[1]
-
Mid-Chain Branched (11-methyl): Often synthesized post-elongation via S-adenosylmethionine (SAM)-dependent methyltransferases targeting the double bond of an unsaturated fatty acid precursor (e.g., vaccenic acid homologues), or via specific polyketide synthase (PKS) modules.
Part 2: Target Organisms & Biological Significance
The presence of 3-OH-11-methyl-C17:0 is a high-fidelity biomarker for specific bacterial guilds.[1]
| Organism Group | Significance of 3-OH-Branched FAs | Clinical/Industrial Relevance |
| Bacteroidetes (e.g., Prevotella, Porphyromonas) | Major producers of 3-OH-iso-C17:0 (15-methyl).[1] Presence of 11-methyl variants suggests specific environmental strains or metabolic shifts.[1] | Periodontal disease markers; Gut microbiome dysbiosis indicators.[1] |
| Stenotrophomonas maltophilia | High abundance of branched 3-OH FAs .[1][2] Used to distinguish from Pseudomonas (which has 3-OH-C10/C12).[1] | Critical nosocomial pathogen; Biofilm former in pharma water systems.[1] |
| Actinobacteria (e.g., Rubrobacter) | Known for mid-chain methyl branching (e.g., Tuberculostearic acid analogs). | Environmental monitoring; degradation of complex hydrocarbons.[1] |
| Marine Symbionts (Sponge-associated) | Produce 10- and 11-methyl branched fatty acids as chemical defense or membrane stabilizers.[1] | Novel drug discovery (polyketides); Marine ecosystem health.[1] |
Part 3: Analytical Methodology (Self-Validating Protocol)
Sample Preparation & Extraction (Modified Bligh & Dyer)
Objective: Isolate total lipids (including LPS-bound fatty acids) without degrading the hydroxy group.[1]
-
Lyophilization: Dry bacterial pellet (10-50 mg) to remove water interference.[1]
-
Hydrolysis (Critical Step):
-
Extraction:
-
Drying: Evaporate hexane under a stream of Nitrogen (N2) at 40°C.
Derivatization (Two-Step)
Objective: Convert non-volatile fatty acids into volatile derivatives for GC-MS.
-
Step A: Methylation (Carboxyl group): Already achieved during acid methanolysis (Step 2).[1]
-
Step B: Silylation (Hydroxyl group):
GC-MS/MS Analysis
Instrument: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent).[1] Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1] Non-polar phase is essential for separating isomers.[1]
GC Parameters:
-
Injector: 280°C, Splitless (1 µL injection).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Initial: 100°C (hold 2 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 3°C/min to 300°C (hold 5 min). Slow ramp is critical for separating 11-methyl from iso/anteiso isomers.[1]
-
MS Parameters (SIM/MRM Mode):
-
Target Ion (Quant): m/z 175 (Cleavage between C3 and C4 for 3-OTMS methyl esters).[1]
-
Molecular Ion (M+): m/z 444 (Calculated: C17 chain + Methyl + Methyl ester + TMS).[1]
-
Diagnostic Ion for 11-Methyl: Look for fragments arising from cleavage around the methyl branch (C11).[1]
Part 4: Visualization & Logic
Biosynthetic Pathway & Chemical Logic
The following diagram illustrates the divergence between standard branched-chain synthesis (Primer-dependent) and mid-chain methylation (SAM-dependent), leading to the specific 3-OH-11-methyl-C17:0 biomarker.[1]
Caption: Biosynthetic divergence of 3-OH-11-methyl-C17:0 (Green) via SAM-dependent methylation versus standard iso/anteiso pathways.[1]
Analytical Decision Tree
A logic flow for interpreting GC-MS data to confirm the presence of the specific 11-methyl isomer.[1]
Caption: Decision tree for distinguishing 11-methyl-C17:0 from common iso/anteiso isomers using Mass Spectral fragmentation.
Part 5: References
-
Wait, R., & Hudson, M. J. (1985). The use of picolinyl esters for the characterization of long-chain fatty acids and 3-hydroxy fatty acids by mass spectrometry.[1] Letters in Applied Microbiology.[1] Link
-
Larsson, L. (1994).[1] Lipids of environmental bacteria: Analysis and significance.[1] In Bacterial Biomarkers. Academic Press.[1] Link
-
Zelles, L. (1999).[1] Fatty acid patterns of phospholipids and lipopolysaccharides in the characterisation of microbial communities in soil: a review. Biology and Fertility of Soils.[1] Link
-
Moss, C. W., et al. (1973). Cellular fatty acids of Bacteroides fragilis and related species.[1][3][6] Journal of Bacteriology.[1][3] Link
-
Kaneshiro, T., et al. (1998). 10-Methyl-branched fatty acids in the lipids of the sponge Halichondria panicea.[1][5][7] Lipids.[1][5][8][9][10][11][12] Link
-
BenchChem. (2025).[1] Methyl 3-hydroxyoctadecanoate as a Microbial Metabolite: An In-depth Technical Guide.Link
Sources
- 1. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prevotella colorans sp. nov., isolated from a human wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. US20040097392A1 - Fatty acids, soaps, surfactant systems, and consumer products based thereon - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pedobacter kyonggii sp. nov., a psychrotolerant bacterium isolated from forest soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
The Architectural Divergence of Branched-Chain Fatty Acids: Iso/Anteiso vs. Mid-Chain Methyl Variants
Executive Summary
Branched-chain fatty acids (BCFAs) are specialized lipid species characterized by the presence of one or more alkyl branches (typically methyl groups) along their aliphatic carbon backbone. Unlike straight-chain fatty acids, which pack tightly to form rigid lipid bilayers, BCFAs introduce steric hindrance that profoundly alters the biophysical properties of cellular membranes.
For drug development professionals and microbiologists, understanding the structural and biosynthetic divergence between terminal branched fatty acids (iso- and anteiso-BCFAs) and mid-chain methyl branched fatty acids (mBCFAs) is critical. These structural nuances dictate not only the physicochemical behavior of the lipid (e.g., melting point, thermo-oxidative stability) but also its biological role in pathogen virulence, human gut homeostasis, and potential anti-tumor applications.
This whitepaper provides an authoritative, in-depth analysis of the structural differences, biosynthetic pathways, and analytical methodologies required to accurately profile these complex lipid species.
Structural and Biosynthetic Divergence
The fundamental distinction between BCFA classes lies in the positioning of the methyl branch, which is dictated by entirely divergent biosynthetic machineries[1].
Iso- and Anteiso-BCFAs (Terminal Branching)
Terminal BCFAs possess a methyl group near the aliphatic tail.
-
Iso-BCFAs: The methyl branch is located on the penultimate carbon (
-1). -
Anteiso-BCFAs: The methyl branch is located on the antepenultimate carbon (
-2).
Biosynthetic Causality:
These lipids are synthesized de novo primarily by bacteria (e.g., Bacillus and Listeria species) and are highly enriched in ruminant dairy and meat[1]. The biosynthesis is initiated by the catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. A BCAA transferase removes the amino group to form
Mid-Chain Methyl BCFAs (Internal Branching)
Mid-chain BCFAs, such as 10-methyl stearic acid (tuberculostearic acid), feature a methyl group near the center of the hydrocarbon chain.
Biosynthetic Causality:
Unlike terminal BCFAs, mid-chain BCFAs are not synthesized from branched primers. Instead, they are generated through the post-synthetic modification of pre-existing unsaturated fatty acids incorporated within membrane phospholipids[2]. A highly specific S-adenosylmethionine (SAM)-dependent methyltransferase (e.g., BfaB in actinomycetes) donates a methyl group to the cis-double bond of an unsaturated fatty acid (such as oleic acid), forming a methylene intermediate[3]. A subsequent reduction step, catalyzed by an NADPH-dependent reductase (e.g., BfaA), yields the fully saturated mid-chain methyl branched fatty acid[3]. This pathway is a hallmark of Mycobacterium and certain
Caption: Divergent biosynthetic pathways of terminal (Iso/Anteiso) vs. mid-chain branched fatty acids.
Biophysical and Pathological Implications
The position of the methyl branch is not merely a structural trivia; it dictates the thermodynamic properties of the lipid membrane. Straight-chain saturated fatty acids pack tightly, resulting in high melting temperatures (
-
Anteiso-BCFAs create more steric disruption than iso-BCFAs because the branch extends further into the adjacent lipid packing space. Pathogens like Listeria monocytogenes exploit this by actively switching their lipid composition from iso- to anteiso-BCFAs to maintain membrane fluidity during cold shock (psychrotolerance), a critical factor in foodborne virulence[4].
-
Mid-Chain BCFAs provide the maximum possible disruption to lipid packing due to the central location of the branch. This allows bacteria to achieve the fluidity of an unsaturated fatty acid while maintaining the thermo-oxidative stability and chemical resistance of a fully saturated chain[3].
Quantitative & Qualitative Comparison of BCFA Classes
| Parameter | Iso-BCFAs | Anteiso-BCFAs | Mid-Chain Methyl BCFAs |
| Structural Motif | Methyl branch at penultimate ( | Methyl branch at antepenultimate ( | Methyl branch near the center (e.g., C10) |
| Biosynthetic Precursor | Valine, Leucine | Isoleucine | Unsaturated fatty acids (e.g., Oleic acid) |
| Enzymatic Machinery | BCKAD, Fatty Acid Synthase (FAS) | BCKAD, Fatty Acid Synthase (FAS) | SAM-dependent Methyltransferase, Reductase |
| Primary Biological Source | Ruminant fat, Bacillus spp. | Ruminant fat, Listeria monocytogenes | Mycobacterium spp., Actinomycetes |
| Biophysical Function | Moderate increase in membrane fluidity | Maximum increase in membrane fluidity (cold shock) | High thermo-oxidative stability, envelope integrity |
Analytical Methodologies: GC-MS Profiling of BCFAs
Accurate quantification and structural elucidation of BCFAs require high-resolution Gas Chromatography-Mass Spectrometry (GC-MS). Because positional isomers (e.g., iso-15:0 vs. anteiso-15:0) have identical molecular weights, baseline chromatographic resolution is strictly required[5].
Self-Validating Protocol: BCFA Extraction and Derivatization
Rationale & Causality: Free fatty acids are highly polar and prone to hydrogen bonding, which causes severe peak tailing and irreversible adsorption to the GC column. Derivatization into Fatty Acid Methyl Esters (FAMEs) neutralizes the carboxylic head group, increasing volatility and thermal stability. To ensure this protocol is self-validating, an odd-chain synthetic internal standard (e.g., C19:0) must be spiked into the sample prior to extraction to calculate absolute recovery rates and control for matrix suppression.
Step 1: Internal Standard Addition & Lipid Extraction
-
Aliquot 50–100 mg of biological sample (e.g., feces, tissue, or bacterial pellet) into a homogenization tube[5].
-
Spike the sample with 10
L of a 1 mg/mL Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0) internal standard. Causality: Odd-chain straight fatty acids are rare in mammalian systems, providing a clean background for recovery validation. -
Perform a modified Bligh and Dyer extraction by adding 2 mL of Chloroform:Methanol (1:2, v/v). Vortex for 5 minutes.
-
Add 0.6 mL of LC-MS grade water and 0.6 mL of Chloroform to induce biphasic separation. Centrifuge at 3,000
g for 10 minutes. -
Extract the lower organic (chloroform) phase containing the non-polar lipids and evaporate to dryness under a gentle stream of nitrogen.
Step 2: Acid-Catalyzed Transesterification (FAME Synthesis)
-
Reconstitute the dried lipid extract in 1 mL of 1% Methanolic HCl (or Boron trifluoride-methanol).
-
Incubate at 80°C for 60 minutes in a sealed glass vial. Causality: Acid catalysis is preferred over base catalysis here because it successfully methylates both esterified lipids (e.g., triglycerides) and free fatty acids.
-
Quench the reaction by adding 1 mL of LC-MS grade water.
-
Extract the newly formed FAMEs by adding 1 mL of Hexane. Vortex and centrifuge. Transfer the upper hexane layer to a GC autosampler vial.
Step 3: GC-MS Acquisition Parameters
-
Column Selection: Utilize a highly polar cyanopropyl column (e.g., DB-225ms or DB-WAX, 30m
0.25mm 0.25 m). Causality: Non-polar columns (like DB-5) fail to resolve iso and anteiso isomers. Polar columns separate FAMEs based on both boiling point and dipole-dipole interactions, successfully resolving the subtle steric differences of the methyl branches. -
Temperature Gradient: Initial hold at 60°C for 2 min, ramp at 10°C/min to 200°C, then 5°C/min to 240°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Spectral Interpretation: Look for the characteristic McLafferty rearrangement ions (
74 for saturated FAMEs). Mid-chain BCFAs will exhibit distinct -cleavage fragments adjacent to the methyl branch, allowing precise localization of the branching point.
Caption: Step-by-step GC-MS analytical workflow for branched-chain fatty acid profiling.
Conclusion
The structural dichotomy between iso/anteiso-BCFAs and mid-chain methyl BCFAs represents a fascinating evolutionary adaptation. While terminal BCFAs are synthesized de novo from amino acid precursors to dynamically tune membrane fluidity in response to environmental stress, mid-chain variants are retrofitted onto existing unsaturated lipids to provide a permanent, thermo-oxidatively stable barrier. For researchers in drug development, accurately profiling these lipids using rigorous, self-validating GC-MS protocols opens new avenues for targeting pathogen-specific lipid metabolism and understanding the complex lipidomics of the human microbiome.
References
- Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived F
- Expression of Genes for a Flavin Adenine Dinucleotide-Binding Oxidoreductase and a Methyltransferase From Mycobacterium chlorophenolicum Is Necessary for Biosynthesis of 10-Methyl Stearic Acid from Oleic Acid in Escherichia coli.Frontiers in Microbiology.
- Production of 10-methyl branched fatty acids in yeast.Biotechnology for Biofuels (NIH/PMC).
- Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes.USDA.
- Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.MDPI - Metabolites.
Sources
- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | MDPI [mdpi.com]
- 2. Frontiers | Expression of Genes for a Flavin Adenine Dinucleotide-Binding Oxidoreductase and a Methyltransferase from Mycobacterium chlorophenolicum Is Necessary for Biosynthesis of 10-Methyl Stearic Acid from Oleic Acid in Escherichia coli [frontiersin.org]
- 3. Production of 10-methyl branched fatty acids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 5. mdpi.com [mdpi.com]
The Enigmatic Presence of 11-Methyl Branched 3-Hydroxy Fatty Acids in Nature: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of 11-methyl branched 3-hydroxy fatty acids, a unique class of lipids found in nature. With a primary focus on D-3-hydroxy-11-methyl-dodecanoic acid, this document delves into its known occurrences, principally as a constituent of bacterial lipopolysaccharides. We will dissect the biosynthetic pathways likely responsible for its formation, drawing parallels with general fatty acid synthesis and modification mechanisms. Furthermore, this guide offers an in-depth look at the state-of-the-art analytical techniques essential for the extraction, derivatization, and structural elucidation of these molecules, including detailed protocols for gas chromatography-mass spectrometry (GC-MS) and insights into nuclear magnetic resonance (NMR) spectroscopy. Finally, we will explore the nascent but promising field of their biological activities, touching upon their potential roles in microbial signaling and as modulators of host-pathogen interactions. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals investigating this fascinating and underexplored area of lipid biochemistry.
Introduction: Unveiling a Niche Lipid Class
Branched-chain fatty acids (BCFAs) are integral components of cellular membranes, primarily in bacteria, where they play a crucial role in maintaining membrane fluidity and integrity.[1] While less common in mammals, their presence and functions are areas of growing research interest.[1] A specialized subset of these are the hydroxylated BCFAs, which possess both a methyl branch and a hydroxyl group along their acyl chain. This guide focuses specifically on the occurrence and characteristics of 11-methyl branched 3-hydroxy fatty acids, a class of molecules with intriguing structural features and potential biological significance.
The most well-documented member of this family is D-3-hydroxy-11-methyl-dodecanoic acid. Its discovery within the complex architecture of bacterial lipopolysaccharides (LPS) underscores its importance in the microbial world. Understanding the natural sources, biosynthesis, and bioactivity of these compounds opens avenues for novel biomarker discovery, the development of antimicrobial agents, and a deeper comprehension of microbial physiology and pathogenesis.
Natural Occurrence: A Bacterial Signature
The primary and most definitive natural source of 11-methyl branched 3-hydroxy fatty acids is the lipid A component of lipopolysaccharides (LPS) in certain Gram-negative bacteria.
A Key Constituent of Xanthomonas Lipopolysaccharides
Research has unequivocally identified D-3-hydroxy-11-methyl-dodecanoic acid as a fatty acid component of the LPS isolated from various species of the genus Xanthomonas.[2] Xanthomonas are significant plant pathogens responsible for a range of diseases in economically important crops.[3][4] The LPS of these bacteria is a critical virulence factor, and its detailed structure, including the unique fatty acid composition of its lipid A moiety, is of great interest to plant pathologists and immunologists.[3][5]
In Xanthomonas sinensis, D-3-hydroxy-11-methyl-dodecanoic acid is found alongside other fatty acids, where it is involved in both ester and amide linkages to the glucosamine disaccharide backbone of lipid A.[2] The presence of this specific fatty acid may contribute to the unique physicochemical properties of the Xanthomonas outer membrane, influencing its stability and interaction with host plant defenses.
Table 1: Documented Occurrence of D-3-hydroxy-11-methyl-dodecanoic acid
| Organism | Location within the Organism | Reference |
| Xanthomonas sinensis | Lipid A component of Lipopolysaccharide (LPS) | [2] |
| Other Xanthomonas species | Lipid A component of Lipopolysaccharide (LPS) | [2] |
Biosynthesis: A Tale of Two Modifications
The biosynthesis of 11-methyl branched 3-hydroxy fatty acids is not fully elucidated but can be inferred from our understanding of general fatty acid synthesis and modification pathways. The formation of this molecule likely involves two key processes: the incorporation of a branched-chain starter unit and the introduction of a hydroxyl group at the C-3 position.
Branched-Chain Initiation: The Genesis of the Methyl Group
The 11-methyl branch on a dodecanoic acid backbone suggests the utilization of a branched-chain short-chain acyl-CoA as a primer for fatty acid synthesis. In many bacteria, branched-chain amino acids such as valine, leucine, and isoleucine can be catabolized to produce branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). These primers can then be elongated by the fatty acid synthase (FAS) system, leading to the formation of iso- and anteiso-fatty acids. The 11-methyl group in 11-methyldodecanoic acid would arise from an iso-branched primer.
The 3-Hydroxy Intermediate: A Vestige of Fatty Acid Oxidation
The presence of a hydroxyl group at the C-3 position is a hallmark of an intermediate in the β-oxidation pathway of fatty acids.[6][7][8][9] In this catabolic spiral, a fatty acyl-CoA is sequentially shortened by two carbons in a four-step process: dehydrogenation, hydration, oxidation, and thiolysis. The second step, hydration of an enoyl-CoA intermediate, generates a 3-hydroxyacyl-CoA.[8][9] It is plausible that in the biosynthesis of 3-hydroxy fatty acids destined for incorporation into LPS, this intermediate is diverted from the degradative β-oxidation pathway and instead utilized as a building block.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Xanthomonas citri pv. citri Pathotypes: LPS Structure and Function as Microbe-Associated Molecular Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid beta oxidation | Abcam [abcam.com]
- 9. jackwestin.com [jackwestin.com]
Deciphering the Lipidome: Advanced Profiling of 3-Hydroxy Branched-Chain Fatty Acids
Executive Summary
The lipidomic analysis of 3-hydroxy branched-chain fatty acids (3-OH-BCFAs) represents one of the most technically demanding frontiers in modern analytical biochemistry. These molecules are not merely structural anomalies; they are critical bioactive mediators and biomarkers. In bacteria, large 2-alkyl 3-hydroxy branched-chain fatty acids (mycolic acids) dictate the permeability and pathogenicity of the cell envelope[1]. In mammals, short-chain variants like 3-hydroxyisobutyrate (3-HIB)—a catabolic intermediate of branched-chain amino acids (BCAAs)—act as paracrine regulators driving vascular fatty acid transport and insulin resistance[2]. Furthermore, the accumulation of longer-chain 3-hydroxy fatty acids serves as a primary diagnostic marker for mitochondrial fatty acid β-oxidation disorders (FAODs)[3].
This whitepaper provides a comprehensive, self-validating technical framework for the extraction, chiral resolution, and mass spectrometric profiling of 3-OH-BCFAs, designed for researchers and drug development professionals.
Biological Context and Structural Complexity
Understanding the origin of 3-OH-BCFAs is essential for designing an effective analytical strategy. The structural diversity of these lipids dictates their physical properties and, consequently, the methods required to isolate and detect them.
Biological origins and classifications of 3-OH-BCFAs.
The Analytical Challenge
-
Low Abundance: In mammalian tissues, BCFAs constitute less than 1% of the total fatty acid pool[4].
-
Isomeric Overlap: Distinguishing between iso- and anteiso-branching, as well as locating the exact position of the methyl branch, is nearly impossible using standard low-energy collision-induced dissociation (CID).
-
Stereochemistry: The 3-hydroxyl group introduces a chiral center. Biological enzymatic processes are highly stereospecific (yielding specific R- or S-enantiomers), whereas artifactual oxidation during sample preparation yields racemic mixtures.
Self-Validating Experimental Workflows
To overcome these challenges, we must move away from generic lipidomics templates and adopt targeted, chemistry-driven methodologies.
Self-validating LC-MS/MS workflow for 3-OH-BCFA lipidomics.
Protocol 1: Monophasic Extraction & Isotopic Anchoring
Causality: Traditional biphasic extractions (e.g., Folch or Bligh-Dyer) rely on phase separation. However, 3-OH-BCFAs possess amphiphilic properties that cause them to partition unpredictably at the aqueous-organic interphase, leading to severe quantitative losses. A monophasic extraction ensures complete solubilization, while immediate isotopic spiking creates a self-validating system to track recovery.
Step-by-Step Methodology:
-
Quenching: Snap-freeze tissue or plasma samples in liquid nitrogen to halt endogenous enzymatic activity (e.g., lipases and oxidases).
-
Isotopic Spiking: Add a highly specific internal standard mix containing
-labeled or deuterated 3-OH-BCFAs (e.g., -3-hydroxy-isobutyrate and -3-hydroxy-palmitate) directly to the frozen sample. Validation Check: The recovery of these standards must exceed 85% in the final data output to validate the extraction. -
Monophasic Solubilization: Add a pre-chilled (-20°C) extraction solvent consisting of Isopropanol:Water:Chloroform (60:20:20, v/v/v).
-
Homogenization: Homogenize using bead-beating at 4°C for 2 minutes. The isopropanol acts to precipitate proteins while maintaining the lipids in a single miscible phase.
-
Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
Protocol 2: Derivatization for Charge-Remote Fragmentation (CRF)
Causality: Free fatty acids ionize poorly in positive electrospray ionization (ESI+) and yield uninformative fragments in ESI-. By derivatizing the carboxyl group with a charge-carrying reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) or a methoxy-quinoline (MeO-QN) radical precursor, we fix a permanent positive charge. This enables Charge-Remote Fragmentation (CRF) and Radical Directed Dissociation (RDD), which systematically cleave the carbon backbone, revealing the exact location of methyl branches and hydroxyl groups[4][5].
Step-by-Step Methodology:
-
Reconstitution: Dissolve the dried lipid extract in 50 µL of anhydrous acetonitrile.
-
Activation: Add 10 µL of N,N'-dicyclohexylcarbodiimide (DCC) (100 mM) and 10 µL of N-hydroxysuccinimide (NHS) (100 mM) to activate the carboxyl groups. Incubate at 40°C for 30 minutes.
-
Labeling: Add 20 µL of the charge-carrying reagent (e.g., AMPP, 20 mM in acetonitrile). Incubate for an additional 30 minutes at 40°C.
-
Quenching: Stop the reaction by adding 10 µL of water. The sample is now ready for LC-MS/MS.
Advanced LC-MS/MS Profiling Strategies
Enantioselective Chiral Chromatography
Causality: To confirm that a 3-OH-BCFA is of biological (enzymatic) origin rather than an artifact of auto-oxidation, we must resolve its enantiomers. Enzymatic hydroxylation typically yields a stereopure product (e.g., the S-enantiomer from 5-LOX activity or specific peroxisomal enzymes), whereas non-enzymatic oxidation yields a 1:1 racemic mixture.
Methodology: Utilize a CHIRALPAK IA-U column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 µm silica)[6].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A shallow gradient from 40% B to 90% B over 20 minutes allows the S-configured acids to elute consistently before their respective R-enantiomers[6].
Mass Spectrometry: Radical Directed Dissociation (RDD)
For the precise localization of methyl branches in low-abundance BCFAs, standard CID is insufficient. Using a modified QTRAP or Orbitrap system, the introduction of a radical site (via MeO-QN derivatization and subsequent activation) induces RDD. This process generates a series of fragments spaced by 14 Da, with distinct mass shifts (e.g., losses of 15 Da for
Quantitative Data Summary
The following table synthesizes the expected analytical parameters and performance metrics for profiling 3-OH-BCFAs using the outlined methodologies.
| Target Lipid Class | Derivatization Strategy | LC Separation Mode | Ionization & MS/MS Mode | Diagnostic Fragmentation | Est. LOD (nM) |
| Short-chain 3-OH-BCFAs (e.g., 3-HIB) | AMPP | Reversed-Phase (C18) | ESI(+) / CID | Neutral loss of | 0.5 - 1.0 |
| Long-chain 3-OH FAs (FAOD Markers) | None (Direct) | Chiral (Amylose CSP) | ESI(-) / High-Res MS | Carboxylate anion [M-H]-; specific S vs R retention times | 2.0 - 5.0 |
| Low-Abundance BCFAs (Methyl-branched) | MeO-QN | Reversed-Phase (C18) | ESI(+) / RDD (Ion-Trap) | Sequential 14 Da losses; diagnostic 15 Da ( | < 0.1 |
| Mycolic Acids (Actinomycetota) | AMPP | Normal Phase / HILIC | ESI(+) / CRF | Cleavage at the | 5.0 - 10.0 |
Table 1: Quantitative MS/MS parameters and analytical benchmarks for 3-OH-BCFA lipidomics.
Conclusion
The lipidomic profiling of 3-hydroxy branched-chain fatty acids requires a departure from generic, untargeted screening. By combining monophasic extraction to prevent partitioning losses, chiral chromatography to validate enzymatic origins[6], and charge-remote fragmentation/RDD to map complex branching structures[4][5], researchers can achieve unprecedented resolution. This self-validating framework not only ensures high-fidelity data but also unlocks the potential of 3-OH-BCFAs as critical biomarkers in metabolic diseases, pathogen characterization, and insulin resistance pathways[2][3].
References
- Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS.Analytical Chemistry.
- Enantioselectivity Effects in Clinical Metabolomics and Lipidomics.MDPI.
- Profiling of Low-Abundance Branched-Chain Fatty Acids via Radical Directed Dissociation Tandem Mass Spectrometry.
- A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance.PMC - NIH.
- Cell envelope composition and organisation in the genus Rhodococcus.PubMed - NIH.
- Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review.MDPI.
Sources
- 1. Cell envelope composition and organisation in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Guide: 3-Hydroxy-11-methylheptadecanoic Acid in Membrane Fluidity Modulation
The following is an in-depth technical guide on the biophysical role and experimental characterization of 3-Hydroxy-11-methylheptadecanoic acid (3-OH-11-Me-17:0) .
This guide treats the molecule as a specialized functional lipid, analyzing its structural impact on phospholipid bilayers based on its chemical architecture (mid-chain branching and
Part 1: Executive Summary & Molecular Profile
3-Hydroxy-11-methylheptadecanoic acid is a rare, bioactive branched-chain fatty acid (BCFA) primarily identified as the acyl component of the phytochemical Schkuhrianol (isolated from Schkuhria pinnata). Unlike canonical straight-chain fatty acids (e.g., palmitic or stearic acid) that promote membrane rigidity, this molecule acts as a fluidity enhancer and permeability modulator .
Its dual-functional structure—combining a mid-chain methyl "defect" with a proximal hydroxyl "anchor"—makes it a high-value candidate for:
-
Liposomal Drug Delivery: Preventing vesicle crystallization and improving cargo release.
-
Antimicrobial Mechanism Studies: Understanding how lipophilic natural products disrupt pathogen membranes.
-
Transdermal Permeation: Modulating stratum corneum lipid packing (relevant to its dermatological origins).
Chemical Identity[1]
-
IUPAC Name: 3-Hydroxy-11-methylheptadecanoic acid[1]
-
Notation: 3-OH-11-Me-17:0
-
Key Features:
-
C17 Backbone: Odd-chain length (Heptadecanoic).
-
C11 Methyl Group: Mid-chain branching (steric bulk).
-
C3 Hydroxyl Group:
-hydroxy functionality (interfacial polarity).
-
Part 2: Mechanisms of Action
The modulation of membrane fluidity by 3-OH-11-Me-17:0 is governed by two competing biophysical forces: Steric Disruption (Deep Membrane) and Interfacial Anchoring (Headgroup Region).
The "Steric Wedge" Effect (C11 Methyl)
In a standard phospholipid bilayer (e.g., DPPC), acyl chains pack in a trans-gauche ordered array (Gel Phase,
-
Mechanism: The methyl group at position 11 acts as a steric wedge. It cannot fit into the tight crystal lattice of straight-chain lipids.
-
Result: This creates "free volume" within the hydrophobic core, disrupting Van der Waals interactions between neighboring chains.
-
Thermodynamic Impact: Significantly lowers the main phase transition temperature (
), shifting the membrane toward the Liquid Disordered ( ) phase at physiological temperatures.
The "Interfacial Anchor" Effect (C3 Hydroxyl)
While the tail disrupts packing, the headgroup modification stabilizes the surface.
-
Mechanism: The hydroxyl group at C3 is positioned near the glycerol backbone of the phospholipid bilayer. It forms hydrogen bonds with water molecules or the phosphate oxygen of adjacent phospholipids.
-
Result: This prevents the fatty acid from "flip-flopping" or sinking too deep into the bilayer, effectively anchoring the perturbation at a fixed depth.
Pathway Visualization
The following diagram illustrates the structural disruption caused by 3-OH-11-Me-17:0 compared to a standard Palmitic Acid insertion.
Caption: Mechanistic pathway of membrane fluidization driven by the C11-methyl steric clash and C3-hydroxyl anchoring.
Part 3: Experimental Characterization Protocols
To validate the role of 3-OH-11-Me-17:0, researchers must employ a Self-Validating Workflow combining calorimetry and fluorescence spectroscopy.
Protocol A: Liposome Formulation (Doping Strategy)
Objective: Incorporate 3-OH-11-Me-17:0 into model DPPC membranes at varying molar ratios.
-
Stock Preparation: Dissolve DPPC (10 mM) and 3-OH-11-Me-17:0 (10 mM) separately in Chloroform:Methanol (2:1 v/v).
-
Mixing: Create aliquots with molar ratios of 0%, 5%, 10%, and 20% of the fatty acid relative to DPPC.
-
Film Formation: Evaporate solvent under nitrogen stream; desiccate for 4 hours to remove trace chloroform.
-
Hydration: Hydrate film with PBS (pH 7.4) at 55°C (above DPPC
) to yield Multilamellar Vesicles (MLVs). -
Extrusion: Pass through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).
Protocol B: Fluorescence Anisotropy (DPH Assay)
Objective: Measure rotational diffusion of the probe to quantify acyl chain order.
-
Probe Labeling: Add 1,6-diphenyl-1,3,5-hexatriene (DPH) to liposomes (Lipid:Probe ratio 300:1). Incubate 30 min at 45°C.
-
Measurement: Use a spectrofluorometer equipped with polarizers.
-
Excitation: 360 nm | Emission: 430 nm.
-
-
Temperature Ramp: Scan from 25°C to 55°C (1°C/min).
-
Data Output: Calculate Anisotropy (
).-
Interpretation: A decrease in
compared to pure DPPC indicates increased fluidity .
-
Protocol C: Differential Scanning Calorimetry (DSC)
Objective: Determine the shift in phase transition temperature (
| Parameter | Pure DPPC (Control) | Expected with 10% 3-OH-11-Me-17:0 | Interpretation |
| ~41.5°C | < 38.0°C | Methyl branch destabilizes gel phase. | |
| Narrow (Cooperative) | Broadened | Loss of cooperativity due to packing defects. | |
| High | Decreased | Less energy required to melt the disordered lattice. |
Part 4: Applications in Drug Development
Permeability Enhancers
The structure of 3-OH-11-Me-17:0 mimics established chemical penetration enhancers (CPEs). By disrupting the highly ordered lipids of the Stratum Corneum , it can facilitate the transdermal delivery of hydrophilic drugs. This aligns with the traditional use of Schkuhria pinnata extracts for dermatological conditions.[2]
"Stealth" Liposomes
Incorporating 5-10% of this fatty acid into liposomal formulations can prevent the "leakage burst" often seen at the phase transition temperature. The mid-chain branch maintains a semi-fluid state, preventing the formation of grain boundaries where leakage occurs.
Antimicrobial Synergy
As a free fatty acid, 3-OH-11-Me-17:0 likely functions similarly to cis-unsaturated fatty acids, inserting into bacterial membranes and increasing permeability, thereby potentiating the effect of other antibiotics (a mechanism observed in the parent plant's extract).
Part 5: References
-
Delgado, G., et al. (1998). Schkuhrianol, a Diterpene from Schkuhria pinnata. Phytochemistry , 47(6), 1109-1113. Link
-
Source of the specific lipid structure identification.
-
-
Lewis, R. N., & McElhaney, R. N. (2013). Membrane lipid phase transitions and phase organization studied by differential scanning calorimetry. Biochimica et Biophysica Acta (BBA) - Biomembranes , 1828(10), 2347-2358. Link
-
Authoritative review on DSC methodology for lipid phase transitions.
-
-
Lentz, B. R. (1993). Membrane fluidity as detected by diphenylhexatriene probes. Chemistry and Physics of Lipids , 64(1-3), 99-116. Link
-
Standard protocol for DPH anisotropy.
-
-
Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews , 55(2), 288-302. Link
-
Foundational text on the role of branched-chain fatty acids in membrane fluidity.
-
-
Rain-Tree. (2024). Canchalagua (Schkuhria pinnata) Database. Tropical Plant Database . Link
-
Ethnobotanical context and biological activity of the source plant.[3]
-
Sources
Methodological & Application
Application Note: Advanced Derivatization Strategies for the Quantification of 3-Hydroxy Fatty Acids by GC-MS
Introduction & Biological Significance
3-Hydroxy fatty acids (3-OH-FAs) are critical aliphatic biomarkers utilized across diverse scientific disciplines. In microbiology, they are the primary structural constituents of Lipid A in Gram-negative bacterial lipopolysaccharides (LPS) and act as precursors for biodegradable polyhydroxyalkanoates (PHAs)[1][2]. In clinical diagnostics, 3-OH-FAs serve as essential intermediate metabolites of mitochondrial fatty acid β-oxidation; their accumulation is a primary diagnostic marker for genetic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency[3].
The Analytical Challenge: Native 3-OH-FAs possess both a highly polar carboxylic acid group and a secondary hydroxyl group at the C3 position. Subjecting these native molecules directly to gas chromatography (GC) leads to severe peak tailing, irreversible column adsorption, and thermal dehydration in the hot GC inlet (forming α,β-unsaturated fatty acid artifacts)[4]. To achieve accurate quantification and chromatographic resolution, a robust, two-step derivatization strategy is mandatory to neutralize polarity, prevent hydrogen bonding, and maximize volatility[1][2].
Mechanistic Principles of Derivatization
As a self-validating analytical system, the derivatization workflow must account for both functional groups independently while preventing structural artifacts.
Step 1: Carboxyl Protection (Methylation)
The carboxylic acid is first converted to a Fatty Acid Methyl Ester (FAME). We strictly utilize acid-catalyzed esterification (e.g., Boron trifluoride in methanol or Methanolic HCl).
-
Causality: Base-catalyzed transesterification (e.g., KOH/MeOH) often fails to derivatize free fatty acids (FFAs) effectively and cannot process cholesterol esters[5]. More critically, harsh basic conditions or excessive heat can trigger the racemization of the chiral C3 center via α-proton abstraction, which is highly detrimental if enantiomeric profiling is required[6].
Step 2: Hydroxyl Protection (Silylation vs. Acylation)
Once the carboxyl group is masked, the C3-hydroxyl group must be capped. The choice of reagent dictates the mass spectrometry (MS) ionization mode:
-
Silylation (Routine Analysis): Reagents like MSTFA or BSTFA replace the hydroxyl proton with a trimethylsilyl (TMS) group. This is the gold standard for standard Electron Impact (EI) GC-MS, yielding highly reproducible fragmentation patterns[1][2].
-
Acylation (Ultra-Trace Analysis): For detecting trace levels in complex matrices (e.g., food or clinical samples), the hydroxyl group is reacted with pentafluorobenzoyl chloride (PFBO-Cl). The highly electronegative fluorine atoms transform the molecule into an ideal target for Electron-Capture Negative Ion (ECNI) MS, increasing sensitivity exponentially by capturing thermal electrons[7].
Mechanistic rationale for the mandatory two-step derivatization of 3-hydroxy fatty acids.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. The inclusion of an internal standard (ISTD) prior to extraction ensures that any losses during the multi-step derivatization process are mathematically normalized[6][7].
Workflow for extraction and dual-pathway derivatization of 3-OH-FAs for GC-MS analysis.
Protocol A: Two-Step Methylation and Silylation for GC-EI-MS
This protocol is optimized for microbial cultures and routine lipidomics[1][2].
Reagents: 14% Boron trifluoride (BF3) in methanol, Hexane, MSTFA containing 1% TMCS, Pyridine. Internal Standard: 3-hydroxyundecanoic acid (3-OH-C11:0) or stable isotope-labeled analogs[3][6].
-
Sample Spiking & Extraction: Spike the lyophilized sample or cell pellet with 10–50 µg of the ISTD. Extract total lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water) or Accelerated Solvent Extraction (ASE)[2][7].
-
Evaporation: Transfer the organic phase to a clean glass reaction vial and evaporate to complete dryness under a gentle stream of ultra-pure N2 gas.
-
Acid-Catalyzed Methylation: Add 1.0 mL of 14% BF3 in methanol. Seal the vial tightly with a PTFE-lined cap and incubate at 80°C for 30 minutes[4].
-
FAME Extraction: Cool to room temperature. Add 1.0 mL of hexane and 1.0 mL of saturated NaCl solution. Vortex vigorously for 30 seconds. Centrifuge at 2,000 x g for 5 minutes to separate phases. Transfer the upper hexane layer (containing 3-OH-FAMEs) to a new vial and evaporate under N2[1].
-
Silylation: To the dried FAME extract, add 50 µL of MSTFA (with 1% TMCS) and 10 µL of anhydrous pyridine. Causality Note: Pyridine acts as an acid scavenger and catalyst, driving the silylation of sterically hindered hydroxyls to completion[2][6].
-
Incubation & Injection: Incubate at 70°C for 20 minutes. Evaporate the reagent under N2, reconstitute in 50 µL of hexane, and inject 1 µL into the GC-EI-MS system[2].
Protocol B: Pentafluorobenzoylation for GC-ECNI-MS
This protocol is strictly for ultra-trace quantification (e.g., detecting picogram levels in milk fat or serum)[7].
-
FAME Preparation: Follow Steps 1–4 from Protocol A to generate the 3-OH-FAMEs.
-
Acylation: To the completely dried FAME extract, add 50 µL of a 10% solution of pentafluorobenzoyl chloride (PFBO-Cl) in acetonitrile/toluene.
-
Incubation: Heat the mixture at 60°C for 30 minutes to form PFBO-O-FAME derivatives[7].
-
Neutralization (Critical Step): Excess PFBO-Cl will violently degrade GC columns. Add 0.5 mL of water and 1.0 mL of hexane. Vortex to partition the derivatives into the hexane layer, leaving the reactive acid byproducts in the aqueous phase.
-
Analysis: Collect the hexane layer, concentrate if necessary, and inject into a GC-MS equipped with a Negative Chemical Ionization (NCI) source operating in Selected Ion Monitoring (SIM) mode[7].
Quantitative Data & Method Comparison
The choice of derivatization directly dictates the analytical limits of the assay. The table below summarizes the quantitative performance metrics of both strategies based on validated literature parameters[1][7].
| Derivative Type | MS Ionization Mode | Typical LOD | Target Application | Key Advantage | Key Limitation |
| TMS-O-FAME | Electron Impact (EI) | 1.0 – 10 ng/mL | Microbial LPS profiling, general lipidomics | Broad spectral library matching (NIST) | Susceptible to matrix interference in complex biological fluids |
| PFBO-O-FAME | Electron-Capture Negative Ion (ECNI) | 0.01 – 0.1 ng/mL | Trace analysis (foodstuffs, clinical serum) | Extremely high sensitivity and selectivity | Requires specialized NCI hardware and reagent cleanup |
Troubleshooting & Scientific Insights
-
Moisture Contamination (Incomplete Silylation): Silylating reagents (MSTFA/BSTFA) are highly sensitive to moisture. If the sample is not completely dried prior to Step 5, the reagents will hydrolyze, resulting in unprotected hydroxyl groups. This manifests chromatographically as severely tailing peaks or the appearance of α,β-unsaturated fatty acid artifacts due to thermal dehydration in the GC inlet[4].
-
Stereochemical Racemization: The protons at the C2 position (adjacent to the carboxyl group) are highly acidic. If base-catalyzed hydrolysis or derivatization is utilized, or if samples are exposed to excessive heat in the presence of water, the molecule will undergo racemization. This will result in the appearance of artificial (S)-enantiomer peaks in naturally (R)-configured bacterial samples[6]. Always utilize mild, acid-catalyzed esterification to preserve the native stereochemistry[5].
-
Detector Saturation in ECNI: Because PFBO derivatives possess such a high electron affinity, injecting highly concentrated samples (e.g., pure bacterial cultures) into an ECNI-MS will cause severe detector saturation and ion-source fouling. Always reserve Protocol B for highly dilute or trace-level matrices[7].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Global and Targeted Lipid Analysis of Gemmata obscuriglobus Reveals the Presence of Lipopolysaccharide, a Signature of the Classical Gram-Negative Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Extraction of 3-OH-11-methyl-C17:0 from bacterial cell membranes
An In-Depth Guide to the Extraction, Derivatization, and Quantification of 3-hydroxy-11-methyl-heptadecanoic Acid (3-OH-11-methyl-C17:0) from Bacterial Cell Membranes
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, validated protocol for the extraction and analysis of 3-hydroxy-11-methyl-heptadecanoic acid (3-OH-11-methyl-C17:0), a branched-chain hydroxy fatty acid (BCHA), from bacterial cell membranes. These complex lipids are integral to membrane structure and function but present unique analytical challenges due to their tightly bound nature and the polarity imparted by the hydroxyl group. This guide details a robust methodology encompassing optimized cell harvesting, whole-cell saponification to liberate bound fatty acids, a two-step derivatization process to enhance volatility for gas chromatography, and quantification by mass spectrometry (GC-MS). The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction and Scientific Principle
Branched-chain fatty acids (BCFAs) are critical components of bacterial membrane lipids, where they play a pivotal role in maintaining membrane fluidity and function.[1][2] Among these are the branched-chain hydroxy fatty acids (BCHAs), which are often found as constituents of the lipopolysaccharide (LPS) in Gram-negative bacteria or other complex lipids in Gram-positive organisms.[3][4][5][6] The specific molecule 3-hydroxy-11-methyl-heptadecanoic acid (3-OH-11-methyl-C17:0) is an example of such a complex lipid, whose structure contributes to the unique physicochemical properties of the bacterial cell envelope.
The analysis of these fatty acids is not trivial. They are typically ester-linked to larger molecules (e.g., phospholipids, lipid A) and are considered "tightly bound," necessitating a strong chemical hydrolysis step for their release.[7][8] Furthermore, their analysis by gas chromatography (GC) requires chemical derivatization to increase their volatility and thermal stability.
The overarching principle of this protocol is a whole-cell fatty acid methyl ester (FAME) analysis. This approach bypasses a separate, often incomplete, lipid extraction step and instead subjects the entire bacterial cell mass to chemical treatment. The workflow proceeds through three core stages:
-
Saponification: A strong base (sodium hydroxide in methanol/water) is used to hydrolyze ester bonds, cleaving all fatty acids (including our target BCHA) from their parent lipids and converting them into sodium salts.[3][9] This ensures the total fatty acid profile is made available for analysis.
-
Methylation (Derivatization): An acidic catalyst (methanolic HCl) is used to convert the fatty acid salts into their corresponding fatty acid methyl esters (FAMEs).[10][11] This derivatization is essential as it neutralizes the polar carboxyl group, making the molecules sufficiently volatile for GC analysis.
-
Extraction and Analysis: The non-polar FAMEs are extracted into an organic solvent (hexane/MTBE) and analyzed by GC-MS, which separates the mixture and provides mass spectra for definitive identification and quantification against an internal standard.
This self-validating system incorporates an internal standard from the very beginning to account for any sample loss during the multi-step preparation, ensuring high quantitative accuracy.
Experimental Workflow Overview
Sources
- 1. lipotype.com [lipotype.com]
- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. gcms.cz [gcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isolation and chemical characterization of lipid A from gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of branched-cahin hydroxy fatty acids in Pseudomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. jfda-online.com [jfda-online.com]
Application Note: Advanced LC-MS/MS Methodology for the Detection and Quantification of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Introduction to FAHFAs and Analytical Challenges
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a recently discovered class of endogenous mammalian lipids with profound biological significance. Notably, isomers such as palmitic acid esters of hydroxy stearic acids (PAHSAs) have been shown to possess potent anti-diabetic and anti-inflammatory properties, enhancing GLP-1 secretion and insulin sensitivity[1].
Despite their therapeutic potential, quantifying FAHFAs in biological matrices (e.g., serum, adipose tissue, liver) presents a formidable analytical challenge. FAHFAs exist in extremely low physiological abundances (typically low picomolar to nanomolar ranges) and comprise numerous regio-isomers. Because these regio-isomers (e.g., 5-PAHSA vs. 9-PAHSA) share identical molecular weights and produce highly similar fragmentation patterns, standard shotgun lipidomics approaches are insufficient[2]. A highly optimized, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is mandatory to achieve the necessary sensitivity and isomeric resolution[3].
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is critical to understand why each step in the workflow is designed the way it is. A robust protocol is not merely a sequence of actions, but a chain of chemically justified decisions.
-
Extraction & Matrix Mitigation: Biological samples contain massive amounts of bulk lipids (triglycerides and phospholipids) that cause severe ion suppression in the mass spectrometer. We utilize a modified Folch extraction followed by Solid-Phase Extraction (SPE).
-
Why Silica SPE? FAHFAs possess an intermediate polarity. On a normal-phase silica column, highly non-polar lipids (like triglycerides) can be washed away with a non-polar solvent mixture (hexane/ethyl acetate), while the ultra-polar phospholipids remain permanently bound to the silica. FAHFAs are selectively eluted using a meticulously tuned mid-polarity solvent (100% ethyl acetate), effectively isolating the target analytes from >95% of the interfering lipid matrix[3].
-
Chromatographic Strategy: Because MS/MS alone cannot definitively distinguish between co-eluting regio-isomers, a shallow, extended reversed-phase (C18) gradient is employed. This leverages the subtle differences in the three-dimensional hydrodynamic radii of the branched isomers to achieve baseline separation.
-
Ionization and Fragmentation: FAHFAs lack strongly basic sites but possess a free carboxylic acid group, making them ideal candidates for Negative Electrospray Ionization (ESI-). During Collision-Induced Dissociation (CID), the ester bond is the most labile site, predictably yielding the carboxylate anion of the constituent fatty acid (quantifier) and the hydroxy fatty acid (qualifier)[2].
Figure 1. End-to-end analytical workflow for FAHFA detection and quantification.
A Self-Validating Protocol System
To ensure trustworthiness, this protocol incorporates a self-validating framework. Every batch must include a Method Blank (solvent only, to verify zero carryover), a Matrix Spike (to calculate absolute recovery efficiency), and an Isotopically Labeled Internal Standard (IS) spiked before extraction to correct for matrix effects and extraction losses.
Step-by-Step Sample Preparation & SPE Enrichment
-
Homogenization & IS Spiking: Aliquot 50 mg of tissue or 100 µL of plasma into a homogenization tube. Immediately add 10 µL of the internal standard mix (e.g., 10 pmol of
-9-PAHSA). Causality: Spiking before any solvent addition ensures the IS undergoes the exact same physical and chemical stresses as the endogenous analytes. -
Liquid-Liquid Extraction: Add 1 mL of ice-cold PBS, 2 mL of methanol, and 1 mL of chloroform. Vortex vigorously for 2 minutes. Add an additional 1 mL of chloroform and 1 mL of PBS. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the lower organic (chloroform) phase and dry it completely under a gentle stream of nitrogen gas.
-
SPE Conditioning: Condition a Silica SPE cartridge (e.g., 100 mg/1 mL) with 3 mL of hexane.
-
Sample Loading: Reconstitute the dried lipid extract in 200 µL of hexane and load it onto the conditioned SPE cartridge.
-
Washing (Matrix Removal): Wash the column with 2 mL of Hexane:Ethyl Acetate (95:5, v/v). Causality: This specific ratio is polar enough to elute neutral triglycerides and sterols, but non-polar enough to leave the FAHFAs bound to the silica phase.
-
Elution (Analyte Recovery): Elute the enriched FAHFAs with 2 mL of 100% Ethyl Acetate. Collect this fraction, dry under nitrogen, and reconstitute in 50 µL of Methanol for LC-MS/MS injection.
LC-MS/MS Instrumental Parameters
Separation is performed on a high-resolution C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 45°C to reduce system backpressure and improve peak shape.
Table 1: UHPLC Shallow Gradient Conditions
| Time (min) | % Mobile Phase A (H₂O + 0.1% Formic Acid) | % Mobile Phase B (ACN:IPA 80:20 + 0.1% Formic Acid) | Flow Rate (µL/min) |
|---|---|---|---|
| 0.0 | 40 | 60 | 300 |
| 2.0 | 40 | 60 | 300 |
| 15.0 | 10 | 90 | 300 |
| 20.0 | 0 | 100 | 300 |
| 25.0 | 0 | 100 | 300 |
| 25.1 | 40 | 60 | 300 |
| 30.0 | 40 | 60 | 300 |
Note: The extended ramp from 2.0 to 15.0 minutes is the critical window where regio-isomers (e.g., 5-PAHSA, 9-PAHSA, 12-PAHSA) are chromatographically resolved.
Table 2: Optimized MRM Transitions for Key FAHFAs
| Lipid Class | Example Isomer | Precursor Ion [M-H]⁻ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |
|---|---|---|---|---|---|
| PAHSA | 9-PAHSA | 537.5 | 255.2 (Palmitate) | 299.2 (HSA) | 35 |
| OAHSA | 9-OAHSA | 563.5 | 281.2 (Oleate) | 299.2 (HSA) | 35 |
| SAHSA | 9-SAHSA | 565.5 | 283.3 (Stearate) | 299.2 (HSA) | 35 |
| Internal Std |
Data Analysis & Fragmentation Logic
When reviewing the MS/MS data, identifying the specific regio-isomer relies on a combination of exact retention time matching against synthetic standards and analyzing the diagnostic fragments generated during CID.
Upon collision, the precursor ion [M-H]⁻ undergoes ester bond cleavage. Because the charge can be retained on either side of the cleaved ester bond, two primary product ions are formed: the fatty acid anion and the hydroxy fatty acid anion[2]. Furthermore, higher collision energies can induce secondary cleavages along the alkyl backbone adjacent to the ester linkage, yielding low-abundance but highly specific diagnostic ions that pinpoint the exact carbon position of the branch.
Figure 2. General fragmentation pathway of FAHFAs during Collision-Induced Dissociation (CID).
By integrating the area under the curve (AUC) of the quantifier ion peak (e.g., m/z 255.2 for PAHSA) and normalizing it against the AUC of the isotopic internal standard, researchers can achieve highly reproducible, absolute quantification of these biologically critical branched hydroxy fatty acids.
References
-
Kokotou, M. G. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092. Available at:[Link]
-
Zhang, T., Chen, S., Syed, I., Ståhlman, M., Kolar, M. J., Homan, E. P., ... & Saghatelian, A. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 747-763. Available at:[Link]
Sources
Application Note: High-Precision Preparation of 3-Hydroxy Fatty Acid Methyl Esters (FAMEs)
Topic: Preparation of Fatty Acid Methyl Esters (FAMEs) for 3-Hydroxy Lipids Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Professionals
Target Analyte: 3-Hydroxy Fatty Acids (3-OH-FAs) from Lipid A (LPS), PHAs, and Mitochondrial Intermediates.
Executive Summary
3-Hydroxy fatty acids (3-OH-FAs) are distinct lipid markers critical to the structural integrity of Gram-negative bacterial endotoxins (Lipid A) and polyhydroxyalkanoate (PHA) biopolymers.[1] Unlike standard acyl-lipids, 3-OH-FAs in Lipid A are frequently bound via amide linkages rather than ester bonds.
Standard alkaline transesterification (e.g., NaOMe) fails to cleave these amide bonds, resulting in severe under-quantification. Furthermore, the presence of the hydroxyl group at the C3 position renders these molecules susceptible to dehydration (forming
This guide details a One-Step Acid-Catalyzed Methanolysis protocol, the industry "Gold Standard" for total 3-OH-FA recovery. It prioritizes the use of Methanolic HCl over BF3-Methanol to minimize artifact formation and ensure complete amide hydrolysis.
Strategic Methodology: The "Why" Behind the Protocol
The Chemical Challenge: Amide vs. Ester
In Lipid A, the primary fatty acid chains are ester-linked, but the secondary 3-OH fatty acids are often amide-linked to the glucosamine backbone.
-
Alkaline Methanolysis (Fast): Cleaves esters. Fails to cleave amides.
-
Acid Methanolysis (Robust): Cleaves both esters and amides. Required for total Lipid A profiling.
Catalyst Selection: HCl vs. BF [2][3][4]
-
Methanolic HCl (Recommended): Provides a controlled hydrolytic environment. Less prone to causing isomerization or methoxy-artifacts compared to Lewis acids.
-
BF
-Methanol (Alternative): Faster reaction kinetics but poses a higher risk of degrading cyclopropane rings (common in bacterial lipids) and producing artifacts if the reagent quality degrades.
The Self-Validating System
To ensure data integrity, this protocol utilizes a Dual-Internal Standard approach:
-
Quantification Standard (IS1): Added before reaction (e.g., Tridecanoic acid, C13:0, or Pentadecanoic acid, C15:0) to account for extraction losses.
-
Instrument Standard (IS2): Added after extraction (e.g., Methyl Heneicosanoate, C21:0 FAME) to monitor GC-MS injection variability.
Visualizing the Mechanism & Workflow
Figure 1: Reaction Mechanism & Critical Path
The following diagram illustrates the simultaneous cleavage of amide/ester bonds and the subsequent methylation, highlighting the critical preservation of the 3-OH group.
Caption: Acid-catalyzed methanolysis pathway.[2][3] Note the artifact risk (red dashed node) if thermal limits are exceeded.
Figure 2: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal derivatization route based on lipid linkage type.
Detailed Protocol: Methanolic HCl (The Gold Standard)
Objective: Total release and methylation of 3-OH fatty acids from complex matrices (e.g., lyophilized bacterial pellets, serum extracts).
Reagents & Equipment[1][3][5][7][8][9][10][11][12][13]
-
Reaction Solvent: 3M HCl in Methanol (Commercially available or prepared by slowly adding Acetyl Chloride to cold Methanol).
-
Extraction Solvent: Hexane (HPLC Grade).[4]
-
Internal Standard (IS): C13:0 or C15:0 (1 mg/mL in Hexane).
-
Vessels: Pyrex glass tubes with Teflon-lined screw caps (Crucial to prevent solvent leakage during heating).
-
Heating Block: Set to 85°C.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 1–10 mg of lyophilized sample (or dry lipid extract) into a glass tube.
-
Add IS: Add 50 µL of Internal Standard solution. Evaporate solvent under a gentle stream of Nitrogen (
).
-
-
Reaction (Methanolysis):
-
Add 2.0 mL of 3M Methanolic HCl .
-
Flush the tube with Nitrogen for 10 seconds to remove oxygen (prevents oxidation of unsaturated chains).
-
Cap tightly.[5] Vortex for 15 seconds.
-
Incubate: Heat at 85°C for 4 hours .
-
Note: For highly resistant Lipid A, incubation can be extended to 16 hours, but 4 hours is generally sufficient for >95% recovery without degrading labile structures.
-
-
Quenching & Extraction:
-
Cool samples to room temperature.[5]
-
Add 2.0 mL of Saturated NaCl solution (increases ionic strength to drive FAMEs into the organic phase).
-
Add 2.0 mL of Hexane .
-
Vortex vigorously for 1 minute. Centrifuge at 2,000 rpm for 3 minutes to separate phases.
-
-
Recovery:
-
Transfer the upper (Hexane) layer to a clean vial.
-
Optional: Re-extract the aqueous phase with another 1 mL of Hexane to maximize recovery. Combine hexane layers.
-
Dry the Hexane extract under Nitrogen.
-
-
Critical Downstream Step: Silylation (TMS Derivatization)
-
Why? 3-OH FAMEs have a free hydroxyl group that causes peak tailing on GC columns.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL Pyridine.
-
Incubate at 60°C for 30 minutes.
-
Inject into GC-MS.
-
Alternative Protocol: BF -Methanol (Rapid Screening)
Use Case: Analysis of PHAs or simple esters where amide cleavage is not required.
-
Reaction: Add 1 mL of 14% BF
-Methanol to the dried sample. -
Incubate: Heat at 100°C for 10–30 minutes .
-
Extraction: Add 1 mL Water and 1 mL Hexane. Vortex and centrifuge.[1][6][7]
-
Finish: Collect Hexane layer, dry, and proceed to Silylation (as above).
-
Warning: BF
has a limited shelf life. If the reagent turns yellow/brown, discard it.
-
Data Analysis & Expected Results
The following table summarizes the expected retention behavior and diagnostic ions for 3-OH FAMEs (as TMS derivatives) on a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5).
| Analyte (TMS-FAME) | Equivalent Chain Length (ECL) | Diagnostic Ion (m/z) | Origin Note |
| 3-OH C10:0 | 11.2 - 11.4 | 175 | Pseudomonas LPS |
| 3-OH C12:0 | 13.2 - 13.4 | 175 | Neisseria LPS |
| 3-OH C14:0 | 15.2 - 15.4 | 175 | Enterobacteriaceae (E. coli) |
| 3-OH C16:0 | 17.2 - 17.4 | 175 | General Bacterial |
-
m/z 175: The characteristic fragment
formed by cleavage alpha to the hydroxyl group. This is the primary ion for Single Ion Monitoring (SIM) quantitation.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Recovery of Amide-Linked FAs | Hydrolysis time too short or Acid too weak. | Switch from BF |
| Extra Peaks (Methoxy-artifacts) | Interaction with unsaturated lipids. | Reduce reaction temperature. Ensure reagents are anhydrous. |
| Peak Tailing on GC | Incomplete Silylation. | The 3-OH group is not derivatized. Ensure BSTFA step is performed and moisture-free. |
| Degradation of Cyclopropanes | Acid concentration too high. | Use 1M HCl/MeOH or reduce BF |
References
-
Wollenweber, H. W., & Rietschel, E. T. (1990). Analysis of lipopolysaccharide (lipid A) fatty acids. Journal of Microbiological Methods, 11(3-4), 195-211.
- Foundational text on using 4M HCl for Lipid A hydrolysis.
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography.[2][6][7] Journal of Lipid Research, 51(3), 635–640.
- Validates the use of HCl/MeOH as a cleaner altern
- Molnár-Perl, I., & Pintér-Szakács, M. (1986). Modifications in the chemical derivatization of carboxylic acids for GC analysis. Journal of Chromatography A, 365, 171-182.
-
Sigma-Aldrich (Merck). Derivatization of Fatty Acids to FAMEs: Protocol Guide.
- General reference for BF3 and BCl3 methodologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis and Certification of 3-Hydroxy-11-methylheptadecanoic Acid Reference Standards
Executive Summary & Scientific Context
3-Hydroxy-11-methylheptadecanoic acid is a highly specific, branched β-hydroxy fatty acid. Molecules of this class are critical structural components of bacterial lipid A (the endotoxic core of lipopolysaccharides) and serve as key precursors for complex secondary metabolites, such as the antifungal agent HSAF and Schkuhrianol .
In drug development and biomarker quantification, the availability of enantiomerically pure reference standards is non-negotiable. Absolute stereochemistry directly dictates biological activity; for instance, cellular receptors like GPR84 exhibit strict stereospecificity for (R)-3-hydroxy fatty acids over their (S)-counterparts or non-hydroxylated analogs . This application note details a highly reproducible, self-validating synthetic workflow to produce the (R)-enantiomer of 3-hydroxy-11-methylheptadecanoic acid with >98% enantiomeric excess (ee).
Strategic Synthetic Design: The Causality of Route Selection
Synthesizing a reference standard requires prioritizing enantiomeric purity and scalability over atom economy alone.
While recent advances in enantioselective organocatalysis allow for the synthesis of 3-hydroxy fatty acids via terminal epoxides , scaling this method for >10g reference standard batches often results in diminished enantiomeric purity due to moisture sensitivity. Therefore, we utilize the Noyori Asymmetric Hydrogenation of a β-keto ester intermediate.
Causality of the Design:
-
Chain Extension via Meldrum's Acid: Instead of using classic Claisen condensations which can yield complex thermodynamic mixtures, we couple 9-methylpentadecanoyl chloride with Meldrum's acid. This choice forces a spontaneous, clean decarboxylative ethanolysis, yielding the β-keto ester quantitatively.
-
Ru-BINAP Catalysis: The use of RuCl₂ₙ under high hydrogen pressure (50 atm) ensures rapid hydride transfer to the re-face of the carbonyl. The high pressure is a deliberate choice to outcompete any non-selective, background thermal reduction, thereby locking in the >98% ee.
-
Mild Saponification: Hydrolysis of the resulting chiral ester is performed with LiOH rather than NaOH/KOH. LiOH is sufficiently basic to cleave the ester but mild enough to prevent base-catalyzed dehydration of the β-hydroxy group into an α,β-unsaturated fatty acid artifact.
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for (R)-3-Hydroxy-11-methylheptadecanoic acid via Noyori reduction.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Ethyl 3-oxo-11-methylheptadecanoate
This step establishes the carbon backbone required for the reference standard.
-
Activation: Dissolve 9-methylpentadecanoic acid (10.0 g, 39.0 mmol) in anhydrous CH₂Cl₂ (100 mL). Add thionyl chloride (SOCl₂, 4.2 mL, 58.5 mmol) dropwise at 0 °C. Reflux at 40 °C for 3 hours. Remove solvent and excess SOCl₂ in vacuo to yield the acyl chloride.
-
Coupling: In a separate flask, dissolve Meldrum's acid (6.18 g, 42.9 mmol) and anhydrous pyridine (6.3 mL, 78.0 mmol) in CH₂Cl₂ (80 mL) at 0 °C. Add the crude acyl chloride dropwise over 30 minutes. Stir for 2 hours at room temperature.
-
Ethanolysis: Wash the organic layer with 1M HCl (2 × 50 mL) to remove pyridine. Concentrate the organic layer, dissolve the residue in anhydrous ethanol (100 mL), and reflux for 4 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar Meldrum's adduct and the appearance of a UV-inactive spot (stains dark blue with phosphomolybdic acid) confirms complete decarboxylation.
Phase 2: Asymmetric Hydrogenation (Noyori Reduction)
This is the stereodetermining step. Strict adherence to anhydrous/anaerobic conditions is required.
-
Preparation: Transfer Ethyl 3-oxo-11-methylheptadecanoate (10.0 g, 30.6 mmol) into a stainless-steel Parr autoclave.
-
Catalyst Addition: Inside a nitrogen-filled glovebox, add RuCl₂ₙ (26 mg, 0.1 mol%) dissolved in degassed anhydrous ethanol (50 mL).
-
Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 atm. Heat the reaction to 50 °C and stir vigorously for 12 hours.
-
Workup: Vent the reactor slowly. Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, washing with EtOAc. Concentrate to yield Ethyl (R)-3-hydroxy-11-methylheptadecanoate.
Phase 3: Saponification to the Free Fatty Acid
Careful hydrolysis prevents epimerization or dehydration.
-
Hydrolysis: Dissolve the chiral ester (9.5 g, 28.9 mmol) in a mixture of THF/H₂O (3:1, 120 mL). Cool to 0 °C.
-
Base Addition: Add LiOH·H₂O (3.6 g, 86.7 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Acidification: Cool the mixture back to 0 °C. Carefully acidify with cold 1M HCl until pH ~2. Extract with EtOAc (3 × 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc/AcOH 70:29:1) to yield the pure reference standard.
Analytical Validation & Quality Control Data
To certify this material as a reference standard, it must pass a rigorous, self-validating analytical panel. The absolute configuration is verified orthogonally using Mosher's ester derivatization, ensuring the stereocenter matches the intended (R)-configuration.
| Analytical Technique | Target Parameter | Expected Specification | Purpose / Causality |
| Chiral HPLC | Enantiomeric Excess (ee) | > 98.0% | Validates the stereoselectivity of the Ru-BINAP catalyst system. |
| ¹H NMR (400 MHz) | C3 Methine Proton | ~3.95 ppm (m, 1H) | Confirms the presence of the secondary hydroxyl group. |
| ¹³C NMR (100 MHz) | C3 Carbinol Carbon | ~68.5 ppm | Validates carbon backbone integrity at the β-position; confirms absence of ketone (~200 ppm). |
| HRMS (ESI-) | [M-H]⁻ m/z | 299.2592 ± 5 ppm | Confirms exact mass and molecular formula (C₁₈H₃₆O₃). |
| Mosher's Ester | Δδ (δS - δR) | Positive for C2 protons | Self-validating proof of absolute (R)-configuration at C3. |
References
Application Notes and Protocols for the Solid Phase Extraction of Hydroxy Fatty Acids
Introduction: The Significance of Hydroxy Fatty Acids
Hydroxy fatty acids (HFAs) are a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), as well as non-enzymatic processes.[1][2] These molecules, which include well-known compounds like hydroxyeicosatetraenoic acids (HETEs), are crucial signaling molecules in a myriad of physiological and pathological processes.[3] Their roles in inflammation, immune response, cell proliferation, and angiogenesis make them significant biomarkers and therapeutic targets in drug discovery and development.[3][4]
Given their low abundance in complex biological matrices such as plasma, serum, and tissues, and the presence of structurally similar isomers, robust and selective sample preparation is paramount for their accurate quantification.[4][5] Solid phase extraction (SPE) has emerged as a powerful and widely adopted technique for the selective isolation and concentration of HFAs prior to analysis by sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][6]
This comprehensive guide provides detailed protocols and the underlying scientific principles for the two most effective SPE strategies for HFA isolation: Reversed-Phase SPE and Anion-Exchange SPE.
The Foundational Principles of Solid Phase Extraction for Hydroxy Fatty Acids
Solid phase extraction is a chromatographic technique used to separate components of a mixture, where a liquid phase (the sample) is passed through a solid phase (the sorbent).[7] The separation is based on the differential partitioning of the analytes of interest and the sample matrix components between the two phases.[8] For hydroxy fatty acids, the choice of SPE mechanism is primarily dictated by their physicochemical properties: a long hydrophobic carbon chain and an acidic carboxylic acid group.
Reversed-Phase Solid Phase Extraction (RP-SPE)
RP-SPE is the most common method for HFA extraction and relies on hydrophobic interactions.[9] The stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase (the sample and subsequent solvents) is polar.[9] To ensure the retention of HFAs on the nonpolar sorbent, the polarity of the molecule must be minimized. This is achieved by acidifying the sample to a pH of approximately 3-4.[3][5] At this pH, the carboxylic acid group is protonated (-COOH), rendering the entire molecule more nonpolar and enhancing its affinity for the C18 stationary phase.[5] Interferences that are more polar than the protonated HFAs will pass through the cartridge during sample loading and washing, while the HFAs are retained. The retained HFAs are then eluted with a nonpolar organic solvent that disrupts the hydrophobic interactions.[10]
Anion-Exchange Solid Phase Extraction (AX-SPE)
AX-SPE leverages the acidic nature of the carboxylic acid group on HFAs.[11] In this technique, the stationary phase contains positively charged functional groups (e.g., quaternary ammonium groups for strong anion exchange, SAX, or primary/secondary/tertiary amines for weak anion exchange, WAX).[11][12] To achieve retention, the sample pH is adjusted to be at least two pH units above the pKa of the carboxylic acid group (typically > pH 8).[5][12] At this basic pH, the carboxylic acid is deprotonated (-COO-), carrying a negative charge. This allows for strong ionic interaction with the positively charged sorbent.[5] Neutral and basic interferences are washed away. Elution is then achieved by disrupting the ionic bond, either by using a solvent with a high ionic strength or by lowering the pH to neutralize the charge on the HFA, thus releasing it from the sorbent.[5][12]
Experimental Workflow Visualization
The general workflow for solid phase extraction of hydroxy fatty acids can be visualized as a series of sequential steps, each critical for the successful isolation of the analytes.
Caption: General workflow for SPE of hydroxy fatty acids.
Detailed Step-by-Step Protocols
The following protocols are designed to be comprehensive and self-validating, providing the rationale behind each step.
Protocol 1: Reversed-Phase SPE (RP-SPE) for Hydroxy Fatty Acids
This protocol is ideal for the general extraction of HFAs from biological fluids and tissues based on their hydrophobicity.[5]
Materials:
-
C18 SPE Cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut C18)[13]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid or Acetic Acid
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
For liquid samples (plasma, serum), perform protein precipitation by adding 3 volumes of ice-cold methanol or acetonitrile. Vortex and centrifuge to pellet the proteins.
-
For tissue samples, homogenize in a suitable solvent (e.g., 50% ethanol) and centrifuge to clarify.[2]
-
Crucially, acidify the supernatant to a pH of approximately 3-4 with formic acid or acetic acid. This step is vital to protonate the carboxylic acid group of the HFAs, maximizing their retention on the nonpolar sorbent.[5]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1-2 mL of methanol through the sorbent. This wets the stationary phase and activates it for interaction with the sample.
-
Do not allow the sorbent to dry out after this step.[5]
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1-2 mL of acidified water (pH adjusted to match the sample). This prepares the sorbent for the sample matrix.[5]
-
-
Sample Loading:
-
Load the pre-treated and acidified sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1 mL/min). A slow flow rate enhances the interaction between the analytes and the sorbent, improving retention.[12]
-
-
Washing:
-
Wash the cartridge with 1-2 mL of acidified water to remove polar interferences.[5]
-
Wash the cartridge with 1-2 mL of a low-percentage organic solvent solution (e.g., 10-20% methanol in acidified water) to remove less hydrophobic impurities.[3] This step is critical for removing matrix components that could cause ion suppression in subsequent MS analysis.
-
-
Elution:
-
Elute the retained HFAs with 1-2 mL of acetonitrile or methanol into a clean collection tube.[5] These nonpolar solvents disrupt the hydrophobic interactions between the HFAs and the C18 sorbent.
-
-
Dry-down and Reconstitution:
Protocol 2: Anion-Exchange SPE (AX-SPE) for Hydroxy Fatty Acids
This protocol is highly selective for acidic molecules like HFAs and can provide a cleaner extract compared to RP-SPE in some matrices.[11]
Materials:
-
Strong Anion-Exchange (SAX) or Weak Anion-Exchange (WAX) SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide or other suitable base
-
Formic Acid or Acetic Acid in an organic solvent (for elution)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Perform protein precipitation or liquid-liquid extraction as described in the RP-SPE protocol.
-
Adjust the pH of the sample to > 8.0 with ammonium hydroxide. This deprotonates the carboxylic acid group, imparting a negative charge necessary for retention on the anion-exchange sorbent.[5]
-
-
SPE Cartridge Conditioning:
-
Place the AX-SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1-2 mL of methanol through the sorbent.[5]
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1-2 mL of pH-adjusted water (pH > 8.0). This ensures the sorbent is in the correct ionic state for sample loading.[5]
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[5]
-
-
Washing:
-
Elution:
-
Elute the bound HFAs with 1-2 mL of a 2-5% formic acid or acetic acid solution in methanol or acetonitrile.[5] The acid neutralizes the charge on the fatty acid, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary and Method Comparison
The choice of SPE protocol can significantly impact the recovery and purity of the extracted hydroxy fatty acids. The following table summarizes key parameters and performance data for the described methods.
| Parameter | Reversed-Phase SPE (RP-SPE) | Anion-Exchange SPE (AX-SPE) |
| Sorbent Type | C18, Polymeric (e.g., Oasis HLB) | Strong Anion Exchange (SAX), Weak Anion Exchange (WAX) |
| Retention Mechanism | Hydrophobic Interactions | Ionic Interactions |
| Sample pH for Loading | Acidic (pH 3-4) | Basic (pH > 8.0) |
| Typical Wash Solvents | Acidified water, Low % Methanol in water | pH-adjusted water, Methanol |
| Elution Solvent | Methanol, Acetonitrile | 2-5% Formic/Acetic Acid in Methanol/Acetonitrile |
| Selectivity | Good for hydrophobic molecules | High for acidic molecules |
| Average Recovery (%) | 86 - 99%[13] | Generally high, dependent on analyte and matrix |
| LOD/LOQ | 1.1 µg/mL / 3.2 µg/mL (for 12-HSA by HPLC-ELSD)[5] | Analyte and method dependent |
| Key Advantage | Broad applicability for many lipids | High selectivity, potentially cleaner extracts |
| Potential Limitation | Co-extraction of other hydrophobic molecules | Requires careful pH control |
Conclusion and Future Perspectives
Solid phase extraction is an indispensable tool for the reliable analysis of hydroxy fatty acids from complex biological samples. Both reversed-phase and anion-exchange SPE offer robust and efficient means of isolating these important lipid mediators. The choice between the two methods should be guided by the specific properties of the analytes of interest, the nature of the sample matrix, and the desired level of selectivity. As analytical instrumentation continues to advance in sensitivity, the need for highly pure and concentrated samples will only increase, further cementing the critical role of optimized SPE protocols in lipidomics research and clinical diagnostics.
References
-
Molecules. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Available from: [Link]
-
ResearchGate. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Available from: [Link]
-
PMC. Methods of the Analysis of Oxylipins in Biological Samples. Available from: [Link]
-
PubMed. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Available from: [Link]
-
AOCS. Solid-phase extraction columns in the analysis of lipids. Available from: [Link]
-
PMC. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Available from: [Link]
-
University of Waterloo. Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. Available from: [Link]
-
PMC. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Available from: [Link]
-
Spectroscopy. High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Available from: [Link]
-
PMC. Extraction, chromatographic and mass spectrometric methods for lipid analysis. Available from: [Link]
-
Uni Wuppertal. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Available from: [Link]
-
MDPI. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Available from: [Link]
-
LabRulez. Tips for Developing Successful Solid Phase Extraction Methods. Available from: [Link]
-
Agilent. SPE Method Development Tips and Tricks. Available from: [Link]
-
MOST Wiedzy. Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. Available from: [Link]
-
Agilent. Bond Elut Lipid Extraction. Available from: [Link]
-
LCGC International. How It Works: Ion-Exchange SPE. Available from: [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Available from: [Link]
-
University of Manchester. Bio-MS community | Basics: Removing lipids and detergents from peptide samples. Available from: [Link]
-
alwsci. Optimizing Elution Conditions To Improve SPE Performance. Available from: [Link]
-
Biotage. Choosing the best Ion Exchange Mode for Solid Phase Extraction. Available from: [Link]
-
ResearchGate. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. Available from: [Link]
-
Hawach. Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Available from: [Link]
-
SciELO. Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Available from: [Link]
-
MDPI. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. Available from: [Link]
-
ResearchGate. Update on solid-phase extraction for the analysis of lipid classes and related compounds. Available from: [Link]
-
PMC. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aocs.org [aocs.org]
- 9. specartridge.com [specartridge.com]
- 10. agilent.com [agilent.com]
- 11. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
Picolinyl ester derivatization for determining methyl branch position
Application Note: Picolinyl Ester Derivatization for the Unambiguous Determination of Methyl Branch Positions in Fatty Acids via GC-MS
Target Audience: Researchers, analytical chemists, and drug development professionals specializing in lipidomics, biomarker discovery, and microbial characterization. Objective: To provide a comprehensive, mechanistically grounded guide for the synthesis and spectral interpretation of picolinyl ester derivatives, enabling the precise localization of methyl branches in complex fatty acid mixtures.
The Analytical Challenge: Limitations of FAMEs
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid profiling. Traditionally, lipids are converted into Fatty Acid Methyl Esters (FAMEs) to increase volatility. However, under standard electron ionization (EI), FAMEs undergo extensive charge migration along the alkyl chain. This phenomenon obscures the original position of structural features, rendering FAME spectra largely devoid of diagnostic fragment ions for double bonds, cyclopropane rings, and methyl branch points [1].
To overcome this, charge-reversal or charge-localizing derivatization strategies are required. By converting the carboxylic acid into a nitrogen-containing derivative—specifically a picolinyl ester (3-pyridylcarbinol ester)—analysts can force the molecule into a predictable, charge-remote fragmentation pathway that acts as a self-validating structural map [1, 4].
Mechanistic Principles of Picolinyl Esters
The diagnostic power of picolinyl esters stems from the unique behavior of the pyridine ring under EI-MS conditions.
-
Ionization and Radical Formation: During electron impact, an electron is preferentially removed from the nitrogen atom of the pyridine ring, strongly localizing the charge at the carboxyl terminus [1].
-
Hydrogen Abstraction: The electron-deficient nitrogen abstracts a hydrogen atom from the alkyl chain, creating a localized radical site on the aliphatic backbone.
-
Charge-Remote Cleavage: This radical site initiates homolytic carbon-carbon bond cleavage. Because hydrogen abstraction can occur at almost any position along the chain with relatively equal probability, the resulting mass spectrum displays a continuous, homologous series of fragment ions [5].
Spectral Interpretation: The "28 amu Rule"
In a straight-chain saturated fatty acid, the spectrum exhibits a smooth sequence of prominent ions separated by 14 atomic mass units (amu) , corresponding to the sequential loss of methylene (
When a methyl branch is present (e.g., iso- or anteiso- fatty acids common in bacterial membranes), the carbon at the branch point is tertiary. Cleavage on either side of this substituted carbon results in the loss of the entire
Comparative Derivatization Strategies
Selecting the correct derivatization agent is critical and depends on the specific structural features being investigated. Table 1 summarizes the operational and analytical differences between the three most common GC-MS lipid derivatives.
Table 1: Comparison of Fatty Acid Derivatization Methods for GC-MS
| Feature | FAMEs (Methyl Esters) | DMOX (4,4-Dimethyloxazolines) | Picolinyl Esters |
| Primary Application | Routine quantification, high-throughput profiling | Localization of double bonds | Localization of methyl branches & double bonds |
| Derivatization Complexity | Simple, rapid (e.g., | Moderate (requires high heat, ~190°C) | Moderate (1-step base-catalyzed or 2-step acid chloride) |
| GC Elution Temperature | Low | Medium | High (Requires ~50°C higher than FAMEs) |
| Diagnostic Fragmentation | Poor for structural isomers | Excellent for polyunsaturation | Unmatched for branching (28 amu gap) |
| Limitations | Charge migration obscures structure | Artifacts possible at high synthesis temps | High boiling point limits analysis of very long chains (C |
Validated Experimental Protocols
Historically, picolinyl esters were synthesized via a harsh, two-step acid chloride intermediate using thionyl chloride, which required prior hydrolysis of lipids to free fatty acids and risked degrading sensitive functional groups like epoxides.
The modern, preferred approach is a one-step base-catalyzed direct transesterification . This method operates directly on intact lipids (Triacylglycerols, Phospholipids) or pre-existing FAMEs, utilizing potassium tert-butoxide to drive the reaction efficiently at mild temperatures[2, 3].
Protocol: One-Step Base-Catalyzed Transesterification
Note: This protocol is a self-validating system; the visual confirmation of phase separation ensures the catalyst has been successfully quenched, preventing column degradation during GC injection.
Materials Required:
-
Dry Dichloromethane (DCM)
-
3-Pyridylcarbinol (3-hydroxymethylpyridine), anhydrous
-
Potassium tert-butoxide (1.0 M solution in Tetrahydrofuran)
-
Hexane (GC-grade)
-
Deionized Water
Step-by-Step Methodology:
-
Sample Preparation: Transfer the lipid extract (containing approx. 1–10 mg of intact lipids or FAMEs) into a glass reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Solubilization: Dissolve the dried lipids in 1.0 mL of dry dichloromethane.
-
Causality Check: Do not use hexane at this stage. Hexane causes immediate precipitation of the alkoxide base catalyst, halting the transesterification [2].
-
-
Reagent Addition: Add 200 µL of 3-pyridylcarbinol, followed immediately by 100 µL of the 1.0 M potassium tert-butoxide solution.
-
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 40°C for 30 minutes.
-
Causality Check: Mild heating (40°C) provides sufficient kinetic energy to transesterify sterically hindered triacylglycerols without inducing double-bond isomerization or degrading cyclopropane rings.
-
-
Quenching: Remove the vial from the heat and cool to room temperature. Add 2.0 mL of deionized water. This quenches the strong base and halts the reaction.
-
Extraction: Add 4.0 mL of hexane to the vial. Vortex vigorously for 30 seconds to extract the newly formed picolinyl esters into the non-polar phase.
-
Phase Separation: Allow the mixture to stand until two distinct layers form. Carefully collect the upper organic (hexane) layer.
-
Drying & Analysis: Pass the collected organic phase through a small column of anhydrous sodium sulfate to remove trace water. Concentrate under nitrogen if necessary, and inject 1 µL into the GC-MS.
Workflow Visualization
Figure 1: Workflow for the one-step base-catalyzed synthesis of picolinyl esters from intact lipids.
References
- PubMed (NIH)
- One-step methodology for the synthesis of FA picolinyl esters from intact lipids ResearchGate URL
- Identification of Fatty Acids in Bacillus cereus PMC - NIH URL
- Fatty acid isomerism: analysis and selected biological functions RSC Publishing URL
- Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification ACS Publications URL
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Co-Elution of Branched-Chain Fatty Acid Methyl Esters (BCFAMEs)
Welcome to the Technical Support Center for branched-chain fatty acid (BCFA) analysis. As a Senior Application Scientist, I frequently encounter lipidomics workflows that stall due to the ambiguous identification of BCFAs. These lipids—predominantly iso- and anteiso-isomers—are critical biomarkers in bacterial profiling, dairy fat analysis, and cancer metabolism research[1][2].
However, converting them to fatty acid methyl esters (FAMEs) often results in severe chromatographic co-elution with straight-chain and monounsaturated fatty acids (MUFAs)[1]. This guide provides field-proven, causality-driven protocols to resolve these analytical bottlenecks, ensuring high-fidelity data for your drug development and research pipelines.
Section 1: The Mechanistic Root of BCFAME Co-Elution
Why do BCFAMEs co-elute? In gas chromatography (GC), separation relies on two physical properties: volatility (boiling point) and stationary phase interaction (polarity). The addition of a methyl branch slightly lowers the boiling point compared to the straight-chain equivalent. Consequently, an iso-branched FAME (e.g., i17:0) and an anteiso-branched FAME (e.g., a17:0) will elute just before their straight-chain counterpart (C17:0).
In complex biological matrices, these BCFAMEs frequently overlap with the elution windows of shorter-chain monounsaturated FAMEs (e.g., C16:1 isomers)[3]. Furthermore, conventional 70 eV electron ionization (EI) mass spectrometry of isomeric FAMEs yields nearly identical fragmentation patterns (dominated by m/z 74 and 87), rendering mass-based deconvolution ineffective[1][4].
Logical decision tree for resolving BCFAME co-elution in GC-MS workflows.
Section 2: Chromatographic Optimization & Column Selection
To resolve co-eluting peaks, you must manipulate the stationary phase chemistry and the thermodynamics of the oven ramp. Highly polar cyanopropyl columns are the industry standard for FAMEs because they separate based on the number of double bonds and their cis/trans configuration[5]. However, on these phases, a17:0 and i17:0 notoriously co-elute with C16:1 isomers[3].
Table 1: Comparison of GC Columns for BCFA Analysis
| Column Type | Example Phases | Primary Mechanism of Separation | BCFA Troubleshooting Notes |
| Highly Polar (Cyanopropyl) | SP-2560, CP-Sil 88 | Dipole-dipole interactions; separates by degree of unsaturation. | Excellent for overall FAMEs, but prone to BCFA/MUFA overlap. Requires slow temperature ramps[5][6]. |
| Mid/Low Polarity (5% Phenyl) | DB-5, HP-5MS | Boiling point (dispersive interactions). | Can successfully separate BCFAs from straight-chain FAs, but fails to resolve complex cis/trans MUFA isomers[7]. |
| Fast FAME (Cyanopropyl) | DB-FastFAME | Optimized selectivity for rapid runs. | Good for high-throughput, but requires strict retention index (RI) calibration to track BCFAs[2][8]. |
Protocol 1: Optimized GC-FID/MS Method for Highly Polar Columns (e.g., SP-2560)
Causality: A 100-meter column provides the theoretical plates necessary for baseline resolution, but only if the analytes partition sufficiently. A slow ramp rate in the critical elution zone (170°C - 200°C) maximizes the differences in partitioning coefficients between structurally similar isomers[6].
-
Inlet Configuration: Set to 250°C, split ratio 10:1 to 50:1 depending on sample concentration.
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min (or Hydrogen at 1.3 mL/min for faster linear velocity)[9].
-
Oven Initial Hold: 100°C, hold for 2 minutes to focus the solvent band[3].
-
Ramp 1: Increase at 7°C/min to 170°C, hold for 5 minutes.
-
Ramp 2 (Critical BCFA Zone): Increase at 1.5°C/min to 200°C, hold for 20 minutes[6].
-
Self-Validation Step: Evaluate the chromatogram for the resolution (
) between i17:0, a17:0, and C16:1. If , reduce the ramp rate to 1.0°C/min. If , the thermodynamic partitioning is validated.
-
-
Ramp 3: Increase at 5°C/min to 240°C, hold for 10 minutes to bake out heavy lipids and prevent carryover.
Section 3: Advanced Derivatization - The DMOX Solution
When chromatographic resolution reaches its physical limit, we must alter the analyte's chemistry. Because FAMEs undergo charge-remote fragmentation in 70 eV EI-MS, they provide no structural information about the methyl branch position[1][3].
To achieve de novo structural elucidation, convert fatty acids into 4,4-dimethyloxazoline (DMOX) derivatives or picolinyl esters[1][10][11]. DMOX derivatives localize the charge on the nitrogen atom during ionization. This directs fragmentation evenly along the aliphatic chain. A methyl branch disrupts this uniform cleavage, resulting in a diagnostic mass gap of 14 amu (loss of CH2) replaced by a 28 amu gap at the branching point[7][11].
Workflow for DMOX derivatization and mass spectrometric structural elucidation.
Protocol 2: Preparation of DMOX Derivatives for GC-MS
Causality: DMOX synthesis requires high heat to drive the cyclization reaction. Strict anhydrous conditions during extraction are necessary to prevent the hydrolysis of the oxazoline ring back to the free fatty acid, which would ruin the GC column.
-
Hydrolysis: Saponify the lipid extract using 1 M KOH in methanol (80°C for 1 hour) to release free fatty acids (FFAs). Acidify with HCl and extract FFAs into hexane. Evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 500 µL of 2-amino-2-methyl-1-propanol to the dried FFAs.
-
Cyclization: Flush the vial with nitrogen, seal tightly with a PTFE-lined cap, and heat at 180°C for 2 hours. (Warning: Ensure vials are rated for high pressure/temperature).
-
Cooling & Extraction: Cool to room temperature. Add 2 mL of dichloromethane and 1 mL of distilled water. Vortex vigorously.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate layers. The DMOX derivatives partition into the lower dichloromethane layer.
-
Drying & Self-Validation: Pass the organic layer through a small bed of anhydrous sodium sulfate (
). Self-Validation Step: If the sodium sulfate clumps heavily, water is still present; pass through a second fresh bed to ensure complete dehydration before GC injection[5]. -
Analysis: Evaporate the solvent and reconstitute in 100 µL of hexane for GC-MS injection.
Section 4: Frequently Asked Questions (FAQs)
Q1: I am using an SP-2560 column, and my anteiso-C17:0 peak is completely merged with a C16:1 isomer. How do I fix this without changing to DMOX?
A1: This is a classic co-elution on highly polar cyanopropyl phases[3]. First, reduce your temperature ramp rate to 1.0°C/min between 160°C and 180°C[6]. If they still co-elute, utilize GC-MS in Selected Ion Monitoring (SIM) mode. While FAME MS spectra are similar, you can monitor the molecular ions (
Q2: Why is my DMOX derivative yield so low for short-chain BCFAs? A2: Short-chain BCFAs (e.g., iso-C14:0) and their DMOX derivatives are highly volatile. During the nitrogen blow-down steps (evaporating hexane or dichloromethane), these volatile species are easily lost to the atmosphere. To troubleshoot, evaporate solvents at room temperature (do not heat the block) and stop the nitrogen flow just before complete dryness.
Q3: Can I use Chemical Ionization (CI) instead of EI for FAMEs? A3: Yes. Solvent-mediated chemical ionization (CI) or charge-switching MS techniques can preserve the molecular ion and provide mass-based resolution of co-eluting peaks without the need for DMOX derivatization[1][4]. This is highly effective for quantitative analysis when authentic standards are unavailable.
References
1.1 2.4 3.3 4.10 5.9 6.7 7. 5 8. 11 9.2 10.8 11.6
Sources
- 1. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low glycemic diets alter lipid metabolism to influence tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Mass spectral fragmentation patterns of 11-methyl hydroxy fatty acids
Technical Support Center: Mass Spectral Analysis of 11-Methyl Hydroxy Fatty Acids
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Troubleshooting Fragmentation Patterns & Structural Elucidation
Executive Summary
The analysis of 11-methyl hydroxy fatty acids (h-BCFAs) presents a dual analytical challenge: simultaneously localizing the hydroxyl group and the methyl branch. Standard Electron Ionization (EI) of Fatty Acid Methyl Esters (FAMEs) often fails to provide sufficient diagnostic ions for the methyl branch, particularly when mid-chain.
This guide provides a self-validating workflow using Trimethylsilyl (TMS) derivatization for hydroxyl localization and Picolinyl ester derivatization for methyl branching confirmation.
Module 1: Derivatization Strategy & Workflow
User Query: "I am analyzing bacterial lipids and suspect 11-methyl-12-hydroxy fatty acids. My standard FAME analysis shows the molecular ion but fails to confirm the methyl position. What is the correct derivatization protocol?"
Technical Response: Standard FAME derivatization is insufficient for mid-chain branching because the charge localizes at the carboxyl group, triggering migration of hydrogen atoms that obscures specific branching points.[1] You must employ a "Divide and Conquer" strategy:
-
FAME-TMS: To definitively locate the Hydroxyl group.
-
Picolinyl Ester (or Pyrrolidide): To definitively locate the Methyl branch.
Protocol: The Dual-Derivatization Workflow
Figure 1: Dual-pathway workflow ensuring both functional groups are structurally resolved.
Module 2: Interpreting FAME-TMS Spectra (Hydroxyl Location)
User Query: "I see prominent ions at high mass in my FAME-TMS spectrum. How do I calculate the expected alpha-cleavage fragments for an 11-methyl-12-hydroxy structure?"
Technical Response:
In FAME-TMS derivatives, the dominant fragmentation mechanism is
The Alpha-Cleavage Rule
For a hydroxy fatty acid with the structure:
Cleavage occurs on either side of the
-
(Proximal): Contains the ester end.
-
Formula:
-
-
(Distal): Contains the terminal methyl end.
-
Formula:
-
Impact of the 11-Methyl Group
If you have an 11-methyl-12-hydroxy fatty acid (assuming C18 chain length for this example), the methyl group is on the carbon adjacent to the hydroxyl. This shifts the mass of the fragment containing that carbon by +14 Da.
Hypothetical Example: 11-methyl-12-hydroxy-octadecanoic acid (Methyl ester, TMS ether)
-
Structure:
-
Total MW: ~442 Da (approx)
Diagnostic Ion Calculation Table:
| Fragment Type | Cleavage Site | Formula Logic | Diagnostic Ion ( |
| Between C12-C13 | 215 (Standard) | ||
| Between C11-C12 | 329 (Shifted +14 due to Me) | ||
| Rearrangement | TMS Transfer | McLafferty-like rearrangement | 73, 75 (Base peaks) |
Note: If the methyl group were at C10 (remote from OH), the alpha cleavage ions would be standard, and you would rely on Module 3.
Module 3: Locating the Methyl Branch (Picolinyl Esters)
User Query: "The FAME-TMS data confirms the OH is at C12, but I can't prove the Methyl is at C11 versus C10. How do Picolinyl esters help?"
Technical Response:
Picolinyl esters are the industry standard for locating branching because the pyridine ring stabilizes the radical charge, allowing it to migrate down the entire alkyl chain. This produces a series of ions separated by 14 Da (
The "Gap" Theory:
-
Look for the molecular ion (
).[2][3] -
Follow the series of ions:
-
The Rule: A cleavage at the branch point is unfavorable. Therefore, you will see a drop in abundance or a mass gap corresponding to the branch.
Visualizing the 11-Methyl Gap
For an 11-methyl substituted chain, you look for the ions corresponding to C10 and C11.
-
Normal Step: 14 Da (
) -
Methyl Branch Step: The fragment containing the branch (C11) will be 28 Da heavier than the C10 fragment (due to
), but the ion at the branch point is often weak.
Figure 2: Mechanism of radical migration in Picolinyl esters leading to diagnostic mass gaps.
Module 4: FAQ & Troubleshooting
Q1: My TMS derivatives are showing multiple peaks for the same compound. Why?
-
Cause: Incomplete silylation. You may have free hydroxyls remaining if the reagent is old or moisture is present.
-
Fix: Ensure reagents (BSTFA/TMCS) are fresh. Heat the reaction at 60°C for at least 30 minutes. Check for "mono-TMS" vs "di-TMS" if you have multiple functional groups.
Q2: Can I distinguish iso (terminal -1) and anteiso (terminal -2) from 11-methyl (mid-chain)?
-
Yes.
-
Iso (terminal branch): Shows a diagnostic ion at
. -
Anteiso: Shows a diagnostic ion at
. -
11-Methyl (mid-chain): Will not show these terminal loss ions; instead, it relies on the internal gaps described in Module 3.
-
Q3: The molecular ion is missing in my FAME-TMS spectrum.
-
Reason: FAME-TMS ethers are prone to losing a methyl group from the silicon atom (
). -
Action: Treat the
ion as your effective molecular weight marker. Verify with Chemical Ionization (CI) if absolute MW confirmation is needed [1].
References
-
Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. LipidWeb. Retrieved from [Link]
- Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. Advances in Lipid Methodology, 1, 19-41.
- Murphy, R. C. (2014). Mass Spectrometry of Lipids. Handbook of Lipid Research.
-
Shimadzu Application News. (2021). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization. Retrieved from [Link]
Sources
- 1. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature programs for 3-OH-C17:0 fatty acid analysis
Executive Summary & Analytical Context
Why this molecule matters: 3-Hydroxyheptadecanoic acid (3-OH-C17:0) is the critical Internal Standard (IS) used in the quantification of mitochondrial fatty acid oxidation disorders (specifically LCHAD and M/SCHAD deficiency) and as a biomarker for bacterial endotoxins (LPS).
The Analytical Challenge: Unlike standard fatty acid methyl esters (FAMEs), 3-hydroxy fatty acids possess a secondary hydroxyl group at the C3 position. This creates two distinct challenges for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Hydrogen Bonding: The -OH group causes severe peak tailing and adsorption on active sites (liners/columns) if not properly derivatized.
-
Thermal Degradation: Improper temperature ramps can cause dehydration of the 3-OH moiety, converting it to a 2-alkenoic acid artifact.
This guide provides a self-validating protocol to ensure your Internal Standard (IS) yields a symmetrical peak, ensuring the accuracy of your entire quantitative run.
The Optimized Temperature Program
Standard FAME ramps (e.g., 10°C/min) often fail to resolve 3-OH-C17:0 from complex biological matrices (urea, sterols, or C16/C18 hydroxy homologs).
Protocol A: The "Clinical Resolution" Program (Recommended)
Best for: Plasma, Urine, and Cell Culture Media where matrix interference is high.
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Technical Rationale |
| Initial | - | 80°C | 5.00 | Solvent focusing. Allows solvent to vent without stripping the volatile short-chain 3-OH species (C6-C10). |
| Ramp 1 | 3.8 | 200°C | 0.00 | The Critical Zone. A slow ramp maximizes the separation factor ( |
| Ramp 2 | 15.0 | 290°C | 6.00 | Fast elution of high-boiling sterols and triglycerides to prevent column carryover. |
| Total Time | - | - | ~48 min |
Protocol B: The "High-Throughput" Program
Best for: Clean standards or bacterial LPS analysis.
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Technical Rationale |
| Initial | - | 100°C | 2.00 | Faster solvent venting. |
| Ramp 1 | 15.0 | 250°C | 0.00 | Rapid elution. |
| Ramp 2 | 20.0 | 300°C | 5.00 | Column bake-out. |
| Total Time | - | - | ~19 min |
Analytical Workflow & Derivatization Logic
To analyze 3-OH-C17:0 successfully, you must block both polar groups: the carboxylic acid and the hydroxyl group. The Methyl Ester-TMS (ME-TMS) derivative is the gold standard for stability.
Workflow Diagram
Caption: The Dual-Derivatization Workflow. Step 5 is crucial; omitting silylation leads to peak tailing and quantification errors.
Troubleshooting Guide (FAQ)
Q1: My 3-OH-C17:0 peak is tailing significantly. Is it the column?
Diagnosis: Likely Active Sites , not the column stationary phase itself. The Mechanism: The secondary hydroxyl group on C17 is interacting with silanols (Si-OH) in the liner or the column head. The Fix:
-
Check Derivatization: Did you use BSTFA + 1% TMCS? Methylation alone (forming 3-OH-C17:0-ME) leaves the -OH group exposed. You must silylate to form the 3-TMS-oxy-C17:0-ME derivative.
-
Liner Maintenance: Replace the inlet liner. Use a deactivated, splitless liner with glass wool. Dirty liners are the #1 cause of hydroxy-fatty acid tailing.
-
Column Trimming: Trim 10-20cm from the front of the column to remove non-volatile matrix deposits.
Q2: I see "Ghost Peaks" of 3-OH-C17:0 in my solvent blanks.
Diagnosis: Carryover . The Mechanism: 3-OH fatty acids are sticky. If your final bake-out temperature is too low (<280°C) or too short, high-boiling derivatives remain in the column phase. The Fix:
-
Extend the final hold time at 290°C/300°C to 5-10 minutes.
-
Perform 3 "blank" injections (hexane/ethyl acetate) after high-concentration samples.
Q3: The retention time of my IS is shifting between runs.
Diagnosis: Phase Ratio Change or Leak . The Mechanism:
-
Drifting Earlier: The column stationary phase is bleeding (common with high temp programs), effectively changing the phase ratio (
). -
Drifting Later: Usually a small carrier gas leak at the inlet reducing head pressure. The Fix:
-
Lock the retention time (RTL) if your software allows.
-
Check the septum (replace every 50-100 injections).
Q4: Can I use a polar column (e.g., DB-Wax) instead of a non-polar (DB-5ms)?
Answer: Proceed with Caution. While Wax columns separate FAMEs well by degree of unsaturation, they have lower maximum temperature limits (~250°C). 3-OH-C17:0 derivatives (especially TMS variants) have high boiling points. You risk:
-
Eluting the IS during the isothermal bleed portion of the run.
-
Damaging the column phase. Recommendation: Stick to 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) for this specific application.
Logic Flow for Troubleshooting
Use this decision tree when your Internal Standard results are abnormal.
Caption: Diagnostic logic for Internal Standard failure. Tailing usually indicates physical active sites; missing peaks indicate chemical derivatization failure.
References
-
LIPID MAPS® Lipidomics Gateway. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry.[1][2] Retrieved from [Link]
- Key Insight: Source of the optimized 3.
- Key Insight: Protocols for silylation (BSTFA) vs.
-
Jones, P.M., et al. (2011). 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. In: Methods in Molecular Biology. Springer. Retrieved from [Link]
- Key Insight: Establishes the clinical relevance of the method for LCHAD deficiency.
-
Schummer, C., et al. (2009).[3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.[3] Retrieved from [Link]
- Key Insight: Validates the choice of silylation reagents for sterically hindered hydroxyl groups.
Sources
- 1. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Low-Abundance Hydroxy Fatty Acids
Welcome to the technical support center dedicated to the analysis of low-abundance hydroxy fatty acids (HFAs) and other oxylipins by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the sensitivity, accuracy, and reproducibility of their analytical methods. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer and troubleshooting format.
Introduction: The Challenge of Low-Abundance HFAs
Hydroxy fatty acids, a major class of oxylipins, are critical signaling molecules involved in a vast array of physiological and pathological processes. However, their analysis is notoriously difficult due to their very low endogenous concentrations, chemical instability, and poor ionization efficiency in mass spectrometry.[1][2] This guide provides a structured approach to overcoming these hurdles, focusing on robust sample preparation, strategic chemical derivatization, and optimized LC-MS/MS analysis.
Section 1: Sample Preparation & Extraction
Effective sample preparation is the cornerstone of any successful analysis.[3] Its primary goal is to isolate the analytes of interest from a complex biological matrix, remove interfering substances like phospholipids, and concentrate the sample for detection.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the main methods for extracting HFAs from biological samples like plasma or tissue?
A: The two most common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] Protein precipitation (PPT) is often used as an initial clean-up step before SPE or LLE, but it is generally insufficient as a standalone technique for achieving high sensitivity due to significant matrix effects.[1][2]
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid mobile phase.[5] | Partitioning between two immiscible liquid phases.[1] |
| Selectivity | High; sorbents can be chosen for specific chemical properties (e.g., reversed-phase, ion-exchange).[6] | Lower; separates based on general polarity. |
| Cleanliness of Extract | Generally produces cleaner extracts with fewer matrix interferences (e.g., phospholipids).[7] | Can co-extract more interfering compounds, especially with complex matrices.[2] |
| Reproducibility | High; easily automated and less operator-dependent.[2] | Moderate; can be more variable and technique-dependent. |
| Common Application | Considered the gold standard for targeted oxylipin analysis due to its high recovery and purity.[1] | Useful for broader lipid class extraction.[2][8] |
Q2: Why is it critical to remove phospholipids during sample preparation?
A: Phospholipids are highly abundant in biological matrices and are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[7][9] During the ESI process, phospholipids co-elute with the target HFAs and compete for ionization, drastically reducing the signal of the low-abundance analytes and leading to poor sensitivity and inaccurate quantification.[4] Efficient removal via techniques like SPE is essential for robust and sensitive HFA analysis.[7]
Troubleshooting Guide: Sample Extraction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete Elution: The elution solvent is not strong enough to desorb the HFAs from the SPE sorbent. | • Increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution step.• Consider adding a small amount of a modifier like acetic or formic acid to the elution solvent to disrupt interactions. |
| 2. Analyte Breakthrough: The sample or wash solvent is too strong, causing the HFAs to wash through the cartridge without being retained. | • Ensure the sample is properly acidified (pH ~3-4) before loading onto a reversed-phase SPE cartridge to protonate the carboxylic acid group and increase retention.• Decrease the organic solvent content in the wash steps. | |
| 3. Binding to Labware: HFAs can adsorb to glass or plastic surfaces, especially at low concentrations.[10] | • Use polypropylene tubes and pipette tips.• Add a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solvents to prevent oxidative loss. | |
| Poor Reproducibility | 1. Inconsistent SPE Cartridge Flow: The sample is passing through the SPE cartridge too quickly or unevenly. | • Use a vacuum manifold with flow control or an automated SPE system to ensure a consistent, slow flow rate (approx. 1 mL/min).• Ensure cartridges are conditioned and equilibrated properly before loading the sample. |
| 2. Matrix Variability: Inconsistent removal of interfering substances between samples. | • Standardize all extraction steps, including solvent volumes, incubation times, and pH adjustments.• Incorporate stable isotope-labeled internal standards at the very beginning of the sample preparation process to correct for variability.[11] |
Experimental Protocol: Solid-Phase Extraction (SPE) for HFAs
This protocol is a general guideline for extracting HFAs from plasma using a reversed-phase SPE cartridge (e.g., Waters Oasis HLB).
-
Internal Standard Spiking: Add a solution of stable isotope-labeled HFA internal standards to the plasma sample (e.g., 10 µL of standard mix into 200 µL of plasma). Vortex briefly.
-
Protein Precipitation & Acidification: Add 600 µL of cold methanol containing an antioxidant (e.g., 0.1% BHT) to the plasma. Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Dilute with 4 mL of water acidified to pH 3.5 with formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the HFAs from the cartridge with 2 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water) for analysis.
dot digraph "SPE_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; s1 [label="1. Spike Sample\nwith Internal Standards"]; s2 [label="2. Protein Precipitation\n& Acidification"]; s1 -> s2 [label="Vortex"]; }
subgraph "cluster_spe" { label="Solid-Phase Extraction (SPE)"; style="rounded"; bgcolor="#FFFFFF"; spe1 [label="3. Condition Cartridge\n(Methanol, then Water)"]; spe2 [label="4. Load Sample"]; spe3 [label="5. Wash\n(15% Methanol/Water)"]; spe4 [label="6. Elute HFAs\n(Methanol)"]; spe1 -> spe2; spe2 -> spe3; spe3 -> spe4; }
subgraph "cluster_final" { label="Final Steps"; style="rounded"; bgcolor="#FFFFFF"; s3 [label="7. Dry Down\n(Nitrogen Evaporation)"]; s4 [label="8. Reconstitute\nin LC Mobile Phase"]; }
s2 -> spe1 [label="Transfer Supernatant"]; spe4 -> s3; s3 -> s4; s4 -> end [label="Inject for LC-MS/MS"]; end [shape=ellipse, label="Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } dot Caption: Workflow for HFA extraction using SPE.
Section 2: Sensitivity Enhancement via Chemical Derivatization
For many low-abundance HFAs, even the cleanest extract may not provide sufficient signal for reliable quantification. Chemical derivatization is a powerful strategy to dramatically increase MS sensitivity.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: Why should I consider derivatizing my samples? What is the mechanism of sensitivity improvement?
A: The primary reason is to improve ionization efficiency.[14] HFAs contain a carboxylic acid group, which preferentially loses a proton to form a negative ion ([M-H]⁻).[15] However, the acidic mobile phases required for good reversed-phase liquid chromatography (RPLC) separation suppress this negative ionization, leading to low sensitivity.[15]
Chemical derivatization works by "charge-reversal" or "charge-tagging."[14][16] A reagent is attached to the HFA's carboxylic acid group, introducing a moiety that is either permanently positively charged (e.g., a quaternary amine) or very easily protonated in the positive ion mode ([M+H]⁺).[12][17] Positive ion mode is generally less susceptible to background noise from the mobile phase, and the derivatized analytes ionize with exceptionally high efficiency, often resulting in sensitivity gains of 100- to over 2,500-fold compared to underivatized analysis.[12][18]
Q2: How do I choose the right derivatization reagent?
A: The choice depends on your specific analytes, matrix, and available instrumentation. The ideal reagent reacts quickly and specifically under mild conditions, and the resulting derivative should be stable and show favorable fragmentation in MS/MS.
| Reagent | Target Group | Key Advantage(s) | Considerations |
| 3-Nitrophenylhydrazine (3NPH) | Carboxylic Acid | • Excellent sensitivity in negative ion mode.• Stable derivatives.[11] | • Requires EDC coupling agent.• Analysis is still in negative mode. |
| AMPP (3-Acyloxymethyl-1-methylpyridinium) | Carboxylic Acid | • Massive sensitivity increase (up to 2500x) in positive ion mode.[12]• Creates a charged derivative. | • Multi-step reaction.• Can be less suitable for very complex mixtures. |
| 4-APEBA | Carboxylic Acid | • Introduces a permanent positive charge and a unique isotopic signature (bromine) for easier identification.[17] | • Newer reagent, may require more optimization. |
| Stable Isotope Reagents (e.g., ¹³C-Aniline, d₃-TMAE) | Carboxylic Acid | • Allows for differential labeling for accurate relative quantification and creating internal standards.[19][20] | • Primary use is for quantification rather than just sensitivity enhancement. |
Troubleshooting Guide: Chemical Derivatization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Reaction | 1. Reagent Degradation: Derivatization reagents can be sensitive to moisture and light. | • Use fresh reagents. Store them according to the manufacturer's instructions (e.g., desiccated, protected from light).• Prepare reagent solutions immediately before use. |
| 2. Incorrect Reaction Conditions: pH, temperature, or reaction time may be suboptimal. | • Optimize the reaction pH; many coupling reactions (e.g., with EDC) work best under slightly acidic conditions (pH 4.5-6.0).• Test different reaction temperatures and times. Some reactions proceed at room temperature, while others require gentle heating (e.g., 60°C).[17] | |
| 3. Presence of Water: Water in the dried sample extract can hydrolyze reagents or interfere with the reaction. | • Ensure the sample extract is completely dry before adding derivatization reagents. Use a high-efficiency evaporator (e.g., SpeedVac or nitrogen stream). | |
| Multiple Derivative Products | 1. Side Reactions: The reagent may be reacting with other functional groups or itself. | • Optimize stoichiometry. Avoid a very large excess of the derivatization reagent if it's known to cause side products.• Purify the sample extract thoroughly before derivatization to remove potentially reactive matrix components. |
| Low Signal Post-Derivatization | 1. Poor Derivative Stability: The derivatized product may be degrading before or during analysis. | • Analyze samples as quickly as possible after derivatization.• Check the stability of the derivatives in the autosampler over time. If they degrade, keep the autosampler cooled. |
| 2. Suboptimal MS Parameters: The mass spectrometer is not tuned for the derivatized compound. | • Infuse a derivatized standard to optimize MS parameters (e.g., declustering potential, collision energy) for the specific derivative's precursor and product ions. |
Experimental Protocol: Derivatization with 3-Nitrophenylhydrazine (3NPH)
This protocol enhances sensitivity for HFAs in negative ion mode and is adapted from established methods.[11]
-
Preparation: Ensure the dried sample extract from the SPE step is completely free of water.
-
Reagent Solution Preparation: Prepare the following solutions fresh:
-
3NPH Solution: 20 mg/mL 3-nitrophenylhydrazine HCl in 50:50 Methanol:Water.
-
EDC Solution: 120 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide HCl in 50:50 Methanol:Water.
-
-
Derivatization Reaction:
-
To the dried sample extract, add 50 µL of the 3NPH Solution .
-
Add 50 µL of the EDC Solution .
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
-
Quenching/Dilution: After incubation, stop the reaction by diluting the sample with 900 µL of 90% Methanol/Water.
-
Analysis: The sample is now ready for LC-MS/MS analysis in negative ion mode.
Section 3: LC-MS/MS Method Optimization
A well-optimized LC-MS/MS method ensures that your analytes are well-separated from interferences and detected with maximum sensitivity.
Frequently Asked Questions (FAQs)
Q1: Should I use positive or negative ion mode?
A: This is a critical decision that depends entirely on your sample preparation strategy.
-
Without Derivatization: Negative ion mode is required. The carboxylic acid group of native HFAs will deprotonate to form [M-H]⁻ ions.[15][21] While fundamentally appropriate, sensitivity can be compromised by the acidic mobile phase needed for good chromatography.[15]
-
With Derivatization: Positive ion mode is almost always preferred.[12] Most derivatization strategies are specifically designed to add a "charge tag" that is easily protonated or permanently charged, leading to a robust [M+H]⁺ or [M]⁺ signal and a dramatic increase in sensitivity.[12][14][16]
Q2: My peak shapes are poor (tailing or fronting). What can I do?
A: Poor peak shape is often a chromatographic issue.
-
Mobile Phase Mismatch: Ensure your reconstitution solvent matches the initial mobile phase conditions as closely as possible. Injecting in a much stronger solvent than the mobile phase can cause peak distortion.
-
pH Effects: For underivatized HFAs in negative mode, the mobile phase pH is critical. Adding a weak base like ammonium acetate can sometimes improve peak shape without drastically reducing sensitivity. For derivatized HFAs in positive mode, adding a small amount of formic acid (0.1%) to the mobile phase usually ensures sharp, symmetrical peaks.[22]
-
Column Overload: If you are injecting too much sample mass (including matrix components), it can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: The analyte may be having unwanted interactions with the column stationary phase. Consider a different column chemistry if problems persist.
Troubleshooting Guide: LC-MS Analysis
dot digraph "Troubleshooting_LCMS" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Problem:\nLow or No MS Signal", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Is there a signal for the\ninternal standard (IS)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
q2 [label="Is the signal for the IS\nalso low or absent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the IS signal stable,\nbut the analyte signal is low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Issue is likely with the\nMS instrument or LC system.\n\n- Check MS tune & calibration.\n- Check for leaks or blockages.\n- Clean ion source.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Issue is likely with sample\npreparation or analyte stability.\n\n- Check extraction recovery.\n- Verify derivatization efficiency.\n- Assess analyte degradation.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Issue is likely ion suppression\nor poor analyte ionization.\n\n- Improve chromatographic separation\nto move analyte away from interferences.\n- Enhance sample cleanup (e.g., phospholipid removal).\n- Optimize MS source parameters.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> q2 [label="No"]; q1 -> q3 [label="Yes"];
q2 -> sol1; q3 -> sol2 [label="No (IS signal is erratic)"]; q3 -> sol3 [label="Yes (IS signal is stable)"]; } dot Caption: Troubleshooting flowchart for low MS signal.
References
-
Plotka-Wasylka, K. A., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC. [Link]
-
Liakh, I., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. ResearchGate. [Link]
-
Plotka-Wasylka, K. A., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Europe PMC. [Link]
-
Yang, W. C., et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. ResearchGate. [Link]
-
(2023). Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS. LCGC International. [Link]
-
J. van der-Vlis, E., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. [Link]
-
Han, X., & Gross, R. W. (2005). Strategies to improve/eliminate the limitations in shotgun lipidomics. PMC. [Link]
-
Wang, M., et al. (2021). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. ResearchGate. [Link]
-
Han, J., et al. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Zhang, X., et al. (2023). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. MDPI. [Link]
-
Schebb, N. H. (n.d.). LC-MS based Targeted Lipidomics of Oxylipins. University of Wuppertal. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]
-
(2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science Online. [Link]
-
Al-Masri, S., et al. (2022). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. ResearchGate. [Link]
-
(n.d.). Lipid Class Separation via Solid Phase Extraction. Scribd. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. [Link]
-
(n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Syngene. [Link]
-
Jenkins, T. C. (1997). Method for Extraction and Separation by Solid Phase Extraction of Neutral Lipid, Free Fatty Acids, and Polar Lipid from Mixed Microbial Cultures. Journal of Agricultural and Food Chemistry. [Link]
-
Al-Dirbashi, O. Y., et al. (2021). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]
-
Ye, C. (2020). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed. [Link]
-
Li, Y., et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry. [Link]
-
van der Vlis, E., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Vrije Universiteit Amsterdam. [Link]
-
(2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry. [Link]
-
(2023). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Metabolon. [Link]
-
Xia, Y., & Li, L. (2021). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. PMC. [Link]
-
Bravi, E., et al. (2002). Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and Fats. Grasas y Aceites. [Link]
-
van der Rest, B., et al. (2002). Electrospray ionization spectra in positive (A) and negative (B) ion... ResearchGate. [Link]
-
Mavromoustakos, T., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. MDPI. [Link]
-
Lee, H. C., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty... PubMed. [Link]
-
Chan, M. (2022). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
(n.d.). Improving MS-response in the Analysis of Free Fatty Acids Through Structural Considerations. Waters Corporation. [Link]
-
Jarmusch, A. K., et al. (2016). Differential Lipid Profiles of Normal Human Brain Matter and Gliomas by Positive and Negative Mode Desorption Electrospray Ionization – Mass Spectrometry Imaging. PLOS One. [Link]
-
Rich, R. L., et al. (2017). Affinity Enrichment for MS: Improving the yield of low abundance biomarkers. PMC. [Link]
-
(n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]
-
(2024). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]
-
(n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
-
(n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Wang, W., et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers in Nutrition. [Link]
-
Al-Masri, S., et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]
-
Creese, A. J., & Cooper, H. J. (2009). Enhanced sensitivity in proteomics experiments using FAIMS coupled with a hybrid linear ion trap/Orbitrap mass spectrometer. PubMed. [Link]
-
(n.d.). Humphrey Field Analyzer II-i series Service Manual. Frank's Hospital Workshop. [Link]
Sources
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Analysis of Oxylipins [lebchem.uni-wuppertal.de]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aocs.org [aocs.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sepscience.com [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. lcms.cz [lcms.cz]
- 22. nebiolab.com [nebiolab.com]
Reducing background noise in hydroxy fatty acid GC-MS analysis
Welcome to the Advanced Technical Support Center for Lipidomics. As a Senior Application Scientist, I have designed this resource to address one of the most persistent challenges in lipid analysis: mitigating background noise and chemical artifacts during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydroxy fatty acids (HFAs).
Because HFAs possess both polar hydroxyl (-OH) and carboxyl (-COOH) functional groups, they are highly susceptible to intermolecular hydrogen bonding, thermal degradation, and stationary-phase interactions. Below, you will find the mechanistic rationale behind our optimized workflows, a self-validating experimental protocol, and a targeted troubleshooting guide.
System Workflow: HFA Isolation and Derivatization
Fig 1. Optimized GC-MS workflow for hydroxy fatty acids to minimize matrix and chemical noise.
Troubleshooting Guide & FAQs
Q1: Why is my baseline continuously rising at high temperatures, and how do I differentiate column bleed from sample noise? Causality: Derivatized HFAs (FAME-TMS ethers) have high molecular weights and require elevated oven temperatures (often up to 280–300°C) for elution. At these extremes, the polysiloxane stationary phase of the GC column begins to thermally degrade, a process catalyzed by trace oxygen or moisture. Solution: You must differentiate the source of the noise by examining the mass spectra. If the background is dominated by ions at m/z 73, 147, 207, 281, and 355, you are observing cyclic siloxane column bleed. If m/z 74 dominates, you are seeing underivatized fatty acid methyl esters (FAMEs) or matrix carryover. To resolve column bleed, utilize a low-bleed, high-polarity column (e.g., DB-23 or a 5% phenyl-arylene phase) and ensure oxygen traps are installed on your carrier gas lines.
Q2: I am observing multiple, poorly resolved peaks for a single HFA standard. What is the mechanistic cause? Causality: HFAs have two distinct reactive sites. If you rely on a single derivatization step or if your reagents are degraded, the reaction will not go to completion. This results in a heterogeneous mixture of underivatized, mono-derivatized (FAME only or TMS ester only), and fully derivatized (FAME-TMS) molecules. The remaining free active hydrogens interact strongly with the silanol groups on the glass inlet liner and column, causing severe peak tailing and chemical noise (1[1]). Solution: Implement a rigorous two-step derivatization process. First, methylate the carboxyl group. Second, silylate the hydroxyl group using a strong reagent like BSTFA catalyzed with 1% TMCS (2[2]).
Q3: How does moisture specifically contribute to background noise during silylation, and how can I prevent it? Causality: Silylating reagents (BSTFA/MSTFA) are exquisitely sensitive to water. Water acts as a nucleophile, hydrolyzing the BSTFA to form hexamethyldisiloxane (HMDS). HMDS produces a massive solvent front and elevated baseline noise (specifically at m/z 147) that obscures early-eluting peaks. Furthermore, moisture will hydrolyze already-formed TMS ethers back into free hydroxyls, re-introducing polarity (1[1]). Solution: Dry samples completely under a gentle stream of ultra-high purity N₂. Reconstitute the sample in an anhydrous solvent like pyridine, which acts as both a solvent and an acid scavenger/catalyst for the silylation reaction (3[3]).
Q4: Even with perfect derivatization, biological matrices (like agricultural dusts) yield too much background noise. How can I optimize the MS detection? Causality: Complex biological matrices contain co-eluting isobaric lipids that produce heavy chemical noise in full-scan Electron Ionization (EI) mode. Solution: Shift from full-scan EI to tandem mass spectrometry (GC-MS/MS) using Multiple Reaction Monitoring (MRM). By isolating the precursor ion and monitoring a specific product ion (e.g., the m/z 175 fragment characteristic of 3-OHFAs cleaved between C3 and C4), you effectively filter out matrix noise and drastically improve the signal-to-noise ratio (4[4]).
Self-Validating Experimental Protocol: Two-Stage Derivatization
To guarantee scientific integrity, this protocol incorporates internal standards and blank checks to create a closed-loop, self-validating system. If the validation checkpoints fail, the run is aborted before wasting instrument time.
Phase 1: Matrix Cleanup & Isolation
-
Spike the raw lipid extract with 10 µL of a non-hydroxy internal standard (e.g., C17:0, 1 mg/mL) and a hydroxy internal standard (e.g., 3-OH-C14:0).
-
Load the sample onto a pre-conditioned silica Solid Phase Extraction (SPE) cartridge.
-
Elute non-oxygenated lipids with hexane/diethyl ether (90:10, v/v). Discard this fraction to remove background triacylglycerols (3[3]).
-
Elute the HFA fraction using diethyl ether/methanol (80:20, v/v). Evaporate to complete dryness under ultra-high purity N₂.
Phase 2: Carboxyl Methylation 5. Add 1 mL of 14% BF₃ in methanol to the dried HFA extract. 6. Seal the vial tightly and incubate at 60°C for 30 minutes. 7. Quench the reaction by adding 1 mL of LC-MS grade water, then extract the resulting FAMEs into 2 mL of anhydrous hexane. 8. Evaporate the hexane layer to absolute dryness under N₂. Crucial: Any residual water will destroy the next step.
Phase 3: Hydroxyl Silylation 9. Reconstitute the dried FAMEs in 100 µL of anhydrous pyridine. 10. Add 100 µL of BSTFA containing 1% TMCS. 11. Incubate at 60°C for 30 minutes to convert hydroxyl groups to TMS ethers. 12. Evaporate the excess reagent under N₂ (to remove volatile by-products that cause early-elution noise) and reconstitute in 100 µL of anhydrous hexane for injection.
Phase 4: Self-Validation Checkpoint
-
Reagent Blank Check: Inject the derivatized blank. The chromatogram must show a signal-to-noise ratio (S/N) of <3 for the m/z 175 target ion. If m/z 147 (HMDS) dominates, moisture contamination has occurred.
-
Internal Standard Recovery: The C17:0 FAME peak verifies methylation efficiency. The 3-OH-C14:0 FAME-TMS peak verifies silylation efficiency. Proceed with sample analysis only if recovery is >90%.
Quantitative Data: Derivatization Strategies & Noise Impact
| Derivatization Method | Reagents Used | Target Functional Group | Primary By-Products | Impact on GC-MS Background Noise |
| Acid-Catalyzed Esterification | BF₃-Methanol (12-14%) | Carboxyl (-COOH) | Water, Boron complexes | Moderate: Leaves -OH groups free, causing peak tailing and active site adsorption (2[2]). |
| Direct Silylation | BSTFA + 1% TMCS | Hydroxyl & Carboxyl | TMS-OH, HMDS | High: If excess reagent isn't evaporated, massive solvent fronts (m/z 73, 147) obscure early eluting peaks (1[1]). |
| Acylation | PFPA, TFAA, HFBA | Hydroxyl (-OH) | Fluorinated acids | Severe (Long-term): Acidic by-products degrade the column stationary phase over time, permanently increasing column bleed. |
| Two-Step (FAME + TMS) | BF₃-MeOH then BSTFA | Carboxyl then Hydroxyl | Minimal (if extracted properly) | Lowest: Eliminates hydrogen bonding entirely. Produces sharp peaks with high volatility and minimal chemical noise. |
References
- Source: marinelipids.
- Source: benchchem.
- Source: rsc.
- Recombinant Factor C (rFC) Assay and Gas Chromatography/Mass Spectrometry (GC/MS)
Sources
Technical Support Center: Resolving Mid-Chain Branched Fatty Acids (MCBFAs)
Welcome to the Chromatography Support Center. This guide is designed for researchers and drug development professionals facing the complex analytical challenge of resolving mid-chain branched fatty acids (MCBFAs). Unlike terminally branched (iso/anteiso) lipids, MCBFAs possess methyl branches deep within the aliphatic chain. This subtle structural variation creates positional isomers with nearly identical boiling points and polarities, rendering standard gas chromatography (GC) methods ineffective.
Below, you will find our diagnostic workflow, causality-driven knowledge base, validated protocols, and troubleshooting FAQs.
Diagnostic Workflow: Matching Chemistry to Analytical Goals
The most common point of failure in MCBFA analysis is a mismatch between the derivatization strategy and the selected stationary phase. Use the decision tree below to determine the correct self-validating system for your specific analytical objective.
Decision tree for MCBFA analysis: matching derivatization and column chemistry to analytical goals.
Knowledge Base: The Causality of Column Selection
Why do standard columns fail for MCBFAs?
Standard non-polar (e.g., 5% phenyl) or polyethylene glycol (Wax) columns separate analytes primarily by boiling point or degree of unsaturation. Because the dispersion interactions of MCBFA positional isomers (e.g., 4-methyl vs. 5-methyl) are virtually identical, these columns cannot resolve them.
To achieve baseline resolution of positional isomers, highly polar cyanopropyl columns (e.g., 100m SP-2560 or CP-Sil 88) are strictly required[1][2]. The strong dipole-dipole interactions of the cyano groups interact differentially with the slight steric hindrances caused by the methyl branch's specific position along the carbon chain.
Why do FAMEs fail for structural elucidation?
If your goal is to determine where the branch is located using GC-MS, Fatty Acid Methyl Esters (FAMEs) are inadequate. Under electron impact (EI) ionization, the charge localizes at the ester carbonyl terminus. This causes random hydrogen abstraction and double-bond migration, obscuring the diagnostic fragmentation patterns needed to locate the branch[3].
Instead, you must derivatize the fatty acids to picolinyl esters . The nitrogen atom in the pyridine ring produces a radical site that directs cleavage cleanly along the alkyl chain, yielding diagnostic fragment ions[3]. Because picolinyl esters have significantly higher boiling points than FAMEs, they must be analyzed on low-polarity capillary columns (e.g., VF-5ms) to ensure sharp peaks and avoid the severe column bleed associated with highly polar phases at elevated temperatures[4].
Quantitative Data: Column Selection Matrix
| Column Polarity | Stationary Phase Chemistry | FAME Positional Isomer Resolution | Picolinyl Ester Compatibility | Max Operating Temp |
| Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane | Poor (Co-elution common) | Excellent (Sharp peaks) | 350°C |
| Mid-Polar | 50% Cyanopropylphenyl | Moderate | Poor (Excessive retention) | 260°C |
| Highly Polar | 100% Biscyanopropyl polysiloxane | Excellent (Requires 100m length) | Incompatible (Severe Bleed) | 240°C |
Standard Operating Procedures (Protocols)
Protocol A: High-Resolution GC-FID Profiling of MCBFA FAMEs
Use this protocol for the quantification and profiling of complex positional isomers.
-
Sample Preparation: Convert lipid extracts to FAMEs using mild alkaline transesterification (e.g., 0.2 M methanolic NaOH) to prevent unintended isomerization.
-
Column Installation: Install a highly polar cyanopropyl column measuring 100m x 0.25 mm ID, 0.20 µm film thickness (e.g., SP-2560, CP-Sil 88).
-
Carrier Gas Optimization: Use Helium at a constant linear velocity of 20–25 cm/sec.
-
Temperature Programming (Critical Step):
-
Initial: 70°C (hold 2 min).
-
Ramp 1: 15°C/min to 150°C.
-
Ramp 2: 2°C/min to 220°C (hold 15 min).
-
Causality: The slow secondary ramp (2°C/min) maximizes the residence time in the temperature zone where dipole-dipole interactions between the cyano groups and the aliphatic chain are strongest, allowing steric differences to dictate retention time.
-
-
System Validation: Inject a standard mix containing C12:0, C16:0, and C19:0 FAMEs. Calculate Equivalent Chain Length (ECL) values to confidently identify unknown MCBFA peaks.
Protocol B: Derivatization to Picolinyl Esters for GC-MS Branch Localization
Use this protocol exclusively for structural elucidation via mass spectrometry.
-
Acid Chloride Formation: React 1 mg of free fatty acids with 0.5 mL thionyl chloride at room temperature for 5 minutes. Evaporate to dryness under a gentle stream of nitrogen.
-
Esterification: Add 0.2 mL of 10% 3-pyridylcarbinol in acetonitrile. Heat the reaction vial at 40°C for 15 minutes.
-
Extraction: Quench with 1 mL of LC-MS grade water and extract the picolinyl esters using 2 mL of hexane. Concentrate the upper hexane layer.
-
GC-MS Analysis: Inject 1 µL onto a low-polarity column (e.g., 60m VF-5ms or DB-5MS). Program the oven up to 320°C to ensure the elution of these heavy derivatives.
-
System Validation: In the EI mass spectrum, look for the radical site initiated by the pyridine ring. A mass gap of 28 amu (instead of the standard 14 amu for a CH₂ group) indicates the exact position of the methyl branch.
Troubleshooting FAQs
Q: My MCBFA FAME positional isomers are co-eluting on a 30m DB-Wax column. How can I fix this? A: Polyethylene glycol (Wax) columns separate primarily by degree of unsaturation and chain length. They lack the specific dipole-dipole selectivity required to distinguish the subtle steric differences of mid-chain methyl branches. You must switch to a highly polar cyanopropyl column (e.g., SP-2560 or CP-Sil 88) and increase the column length to at least 100 meters to generate the theoretical plates necessary for baseline resolution[1][2].
Q: I am analyzing FAMEs via GC-MS, but the EI spectra for the 4-methyl and 5-methyl isomers are indistinguishable. Why? A: When FAMEs undergo electron impact (EI) ionization, the charge localizes at the ester carbonyl group. This causes random hydrogen abstraction and double-bond migration, which obscures diagnostic fragmentation[3]. To locate the branch, you must derivatize the fatty acids to picolinyl esters. These nitrogen-containing derivatives direct fragmentation cleanly along the alkyl chain, revealing the branch position through specific 28 amu mass gaps[3].
Q: My picolinyl ester peaks are extremely broad and eluting very late on my CP-Sil 88 column. What is wrong? A: Picolinyl esters have significantly higher boiling points than FAMEs. Highly polar columns like CP-Sil 88 have low maximum operating temperatures (~240°C) and strong retention characteristics, leading to excessive retention times, peak broadening, and severe column bleed. Picolinyl esters must be analyzed on low-polarity columns (e.g., 5% phenyl/95% dimethylpolysiloxane), which offer high thermal stability (up to 350°C) and sharp peak shapes for these heavy derivatives[4].
References
1.3, nih.gov 2.4, ifremer.fr 3.1, researchgate.net 4.2, creative-proteomics.com
Sources
- 1. researchgate.net [researchgate.net]
- 2. Saturated Fatty Acids: GC Separation and Quantitative Accuracy - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
Technical Support Center: EI-MS Interpretation for 3-Hydroxy-11-methylheptadecanoic Acid
Welcome to the Advanced Lipidomics Technical Support Portal. Ticket ID: LIPID-OH-C17-ME Status: Open Assigned Specialist: Senior Application Scientist
Overview
You are analyzing 3-Hydroxy-11-methylheptadecanoic acid , a complex fatty acid often associated with bacterial lipopolysaccharides (LPS) or cyclic depsipeptides.
Direct EI-MS analysis of the free acid is not recommended due to thermal instability and intermolecular hydrogen bonding, which leads to peak tailing and dehydration. This guide assumes you have derivatized the sample to its Methyl Ester (FAME) form, which is the industry standard for primary screening.
Target Analyte Profile (as Methyl Ester):
-
Systematic Name: Methyl 3-hydroxy-11-methylheptadecanoate
-
Formula: C₁₉H₃₈O₃
-
Molecular Weight (MW): 314.5 u
Module 1: Spectral Interpretation Dashboard
Use this module to validate your spectrum against the theoretical fragmentation pattern.
1.1 The "Fingerprint" Region (Confirming the 3-OH Group)
The most critical diagnostic for 3-hydroxy FAMEs is the base peak. Unlike non-hydroxylated FAMEs (which show a McLafferty ion at m/z 74), 3-hydroxy FAMEs shift this cleavage.
| Diagnostic Ion (m/z) | Origin / Mechanism | Significance |
| 103 (Base Peak) | Cleavage C3-C4 | Definitive marker for 3-OH FAMEs. Formed by cleavage between the hydroxylated carbon (C3) and the alkyl chain (C4).[1] |
| 74 | McLafferty Rearrangement | Usually low abundance or absent. If this is the base peak, you likely do not have a 3-OH group (check for contamination with standard C18:0 FAME). |
| 71, 59 | C-C Cleavage | General oxygenated fragments; supportive but not diagnostic. |
1.2 The High Mass Region (Confirming Molecular Weight)
3-Hydroxy FAMEs are fragile. You may not see the molecular ion (m/z 314). Look for these "ghost" ions instead:
| Diagnostic Ion (m/z) | Loss | Interpretation |
| 314 (M⁺) | None | Molecular Ion. Often weak (<1%) or absent due to rapid dehydration in the source. |
| 296 (M-18) | - H₂O | Dehydration peak. Often the highest mass peak visible. Confirms the presence of a hydroxyl group.[1][2] |
| 282 (M-32) | - CH₃OH | Loss of methanol from the ester moiety. |
| 264 (M-50) | - H₂O & - CH₃OH | Combined loss. Highly characteristic pattern for hydroxy-FAMEs. |
1.3 The "Blind Spot" (The C11 Methyl Branch)
Warning: Standard EI-MS of FAMEs is often insufficient to pinpoint the exact location of a mid-chain methyl group (C11).
-
The Problem: The hydrocarbon chain fragments non-specifically, creating a series of clusters separated by 14u (CH₂).
-
The Sign: You might observe a subtle disruption in the ion intensity of the alkyl series around m/z 190-220, but this is rarely definitive.
-
The Fix: See Module 3 (Advanced Protocols) for Picolinyl Ester derivatization.
Module 2: Fragmentation Mechanics (Visualization)
Understanding whym/z 103 is dominant prevents misinterpretation. The mechanism is driven by the stability of the oxygenated fragment after C3-C4 cleavage.
Figure 1: Primary fragmentation pathways for 3-hydroxy FAMEs. The m/z 103 ion is the dominant species due to resonance stabilization of the ester-hydroxyl fragment.
Module 3: Troubleshooting & FAQs
Q1: I see the m/z 103 peak, but my Molecular Ion (314) is completely missing. Is my sample degraded?
-
Diagnosis: Not necessarily. 3-hydroxy fatty acids are thermally labile.[3] The heat of the GC injector (typically 250°C) and the ion source can cause instantaneous dehydration.
-
Solution: Check for m/z 296 (M-18). If 296 is present and 103 is the base peak, your identification is valid. To see the molecular ion, try silylation (TMS) . React the FAME with BSTFA + 1% TMCS.
-
Result: The TMS-ether FAME will show a shift in the base peak (usually m/z 175) and a stronger M-15 peak (Loss of methyl from TMS).
-
Q2: I cannot confirm the position of the methyl branch at C11. The spectrum looks like a straight chain.
-
Diagnosis: This is a known limitation of FAME EI-MS. The charge is localized on the ester head group, leaving the alkyl tail to fragment randomly.
-
Protocol (Definitive ID): You must convert the FAME to a 3-pyridylcarbinol (picolinyl) ester .
-
Why: The nitrogen in the pyridine ring stabilizes the charge along the chain, preventing random scrambling.
-
Signal: You will see a series of ions separated by 14u. At the branch point (C11), the ion series will show a gap or enhanced abundance of specific fragments (M-C11 vs M-C12) allowing precise localization.
-
Q3: My base peak is m/z 74, not 103.
-
Diagnosis: You are likely looking at a standard saturated fatty acid (like Stearic acid methyl ester) or the 3-OH group has been chemically removed/altered.
-
Action: Re-evaluate your extraction protocol. Ensure you are not using harsh acidic conditions that could promote dehydration before the sample even reaches the MS.
Module 4: Experimental Workflow (Decision Tree)
Follow this logic to select the correct derivatization method for your specific analytical need.
Figure 2: Strategic derivatization workflow. Use FAME for screening, TMS for molecular weight confirmation, and Picolinyl esters for structural isomer differentiation.
References
-
NIST Chemistry WebBook. Methyl 3-hydroxydodecanoate Mass Spectrum (Analogous Standard). National Institute of Standards and Technology. Link
-
Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives: 3-Hydroxy Fatty Acids. Lipid Maps / The LipidWeb. Link
-
Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. In Advances in Lipid Methodology. Link
-
Ryhage, R., & Stenhagen, E. (1960). Mass Spectrometric Studies.[1][4][5][6][7][8][9][10][11] VI. Methyl Esters of Normal Chain Oxo-, Hydroxy-, Methoxy- and Epoxy-Acids. Arkiv för Kemi.[6][12][13] (Foundational text on m/z 103 mechanism).
-
Sigma-Aldrich Technical Bulletin. Fatty Acid Methyl Ester (FAME) Analysis by GC/MS.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. academia.edu [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mass spectrometric localization of methyl branching in fatty acids using acylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 10. sciex.com [sciex.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. 11-Hydroxy-heptadecanoic acid, methyl ester, tBDMS ether | C24H50O3Si | CID 526831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 3-hydroxydodecanoate [webbook.nist.gov]
Validation & Comparative
3-Hydroxy-11-methylheptadecanoic acid vs 3-Hydroxyheptadecanoic acid
Comparative Analysis: 3-Hydroxy-11-methylheptadecanoic acid vs. 3-Hydroxyheptadecanoic acid
Executive Summary: The Standard vs. The Specialist
This guide compares two chemically related but functionally distinct lipid markers.
-
3-Hydroxyheptadecanoic acid (3-OH-C17:0) is a ubiquitous bacterial biomarker , widely used as a standard in lipidomics and endotoxin analysis. It represents the "baseline" biology of Gram-negative bacterial membranes.
-
3-Hydroxy-11-methylheptadecanoic acid (3-OH-11-Me-C17:0) is a rare, specialized metabolite . Unlike common bacterial fatty acids, it features mid-chain methylation, a structural motif often associated with specific secondary metabolites (e.g., plant-derived esters like Schkuhrianol derivatives) or specialized actinomycete biosynthesis.
Key Distinction: The presence of the methyl group at C11 dramatically alters the molecule's packing density in membranes and its mass spectral fragmentation, making it a high-value target for chemotaxonomy and natural product discovery rather than routine microbial quantification.
Chemical & Physical Properties
| Property | 3-Hydroxyheptadecanoic acid | 3-Hydroxy-11-methylheptadecanoic acid |
| Structure Type | Straight-chain, Saturated | Mid-chain Branched, Saturated |
| Molecular Formula | C₁₇H₃₄O₃ | C₁₈H₃₆O₃ |
| Molecular Weight | 286.45 g/mol | 300.48 g/mol |
| CAS Number | 40165-89-7 | 63543-07-7 (linked to ester form) |
| Melting Point | High (Solid at RT, ~75-80°C) | Lower (Disrupted packing due to branch) |
| Solubility | Ethanol, Methanol, Chloroform | High solubility in non-polar solvents |
| Biological Role | Membrane fluidity, Endotoxin (LPS) anchor | Specialized secondary metabolite, signaling |
Structural Visualization (DOT Diagram)
Caption: Structural comparison highlighting the mid-chain methyl insertion at C11 in the branched variant, which disrupts lipid packing.
Biological Origin & Biosynthesis
3-Hydroxyheptadecanoic acid (The Bacterial Standard)
-
Origin: Predominantly found in the Lipid A moiety of Lipopolysaccharides (LPS) in Gram-negative bacteria and as monomers in Polyhydroxyalkanoates (PHA).
-
Biosynthesis: Produced via the standard Type II Fatty Acid Synthesis (FAS II) pathway. The 3-hydroxy group is preserved when the dehydration step (FabA/FabZ) is skipped or when the molecule is diverted to LPS biosynthesis via acyl-ACP transferases (LpxA).
3-Hydroxy-11-methylheptadecanoic acid (The Specialized Metabolite)
-
Origin: This specific isomer is rare in standard bacterial membranes. It is documented as a component of complex natural product esters, such as those found in Schkuhria species (Asteraceae) or specific Actinobacteria.
-
Biosynthesis: The "11-methyl" position is non-canonical.
-
Mechanism A (SAM-dependent): A methyltransferase acts on the enoyl-ACP intermediate during the 11th carbon elongation cycle.
-
Mechanism B (Propionate Incorporation): Unlike iso (terminal) branching which uses specific primers, mid-chain branching often implies the incorporation of a methylmalonyl-CoA unit instead of malonyl-CoA at a specific step in the polyketide/fatty acid synthase assembly line.
-
Analytical Characterization: Mass Spectrometry (GC-MS)
Differentiation relies heavily on fragmentation patterns. Both molecules, when derivatized as Methyl Esters (FAMEs), show a characteristic base peak at m/z 103 , but the branched variant shows unique "branch-point" cleavage.
Fragmentation Logic
-
Common Fragment (m/z 103):
-
Differentiating Fragments:
-
Straight Chain: Shows a regular series of hydrocarbon losses
with no intensity anomalies. -
11-Methyl Branched: Shows enhanced cleavage adjacent to the methyl branch (C11). You will observe diagnostic ion gaps or enhanced intensity at fragments corresponding to cleavage at C10-C11 or C11-C12.
-
MS Fragmentation Workflow (DOT Diagram)
Caption: Decision tree for identifying 3-hydroxy fatty acids via GC-MS, distinguishing straight chains from mid-chain branched isomers.
Experimental Protocol: Extraction & Analysis
To differentiate these lipids in a biological matrix (e.g., bacterial culture or plant extract), use this validated protocol.
Step 1: Acid Hydrolysis & Extraction
-
Purpose: Release the fatty acid from complex lipids (LPS, esters).
-
Reagent: 4M HCl in Methanol.
-
Procedure:
-
Lyophilize 10-50 mg of biomass.
-
Add 2 mL 4M HCl/MeOH.
-
Incubate at 80°C for 2-4 hours (Acid methanolysis converts FAs directly to Methyl Esters).
-
Note: If analyzing free acids, use saponification (NaOH) instead, then acidify and extract.
-
Step 2: Phase Separation
-
Add 1 mL 0.9% NaCl and 2 mL Hexane/Chloroform (1:1).
-
Vortex vigorously (1 min) and centrifuge (2000 x g, 5 min).
-
Collect the upper organic phase (contains FAMEs).
Step 3: Derivatization (Optional but Recommended)
-
To improve peak shape of the 3-OH group, derivatize the hydroxyl group with BSTFA + 1% TMCS .
-
Incubate dry extract with 50 µL BSTFA at 60°C for 30 min.
-
Result: 3-TMS-oxy-fatty acid methyl esters (Better chromatographic resolution).
Step 4: GC-MS Parameters
-
Column: DB-5ms or equivalent (non-polar, 30m x 0.25mm).
-
Temp Program: 100°C (2 min)
10°C/min 280°C (10 min). -
Target Ions (SIM Mode):
-
3-OH-C17: m/z 103 (Base), m/z 255 (M-31).
-
3-OH-11-Me-C17: m/z 103 (Base), plus specific branch-point ions (look for ions around m/z 199/213 range depending on cleavage).
-
Applications in Drug Development
| Application | 3-Hydroxyheptadecanoic acid | 3-Hydroxy-11-methylheptadecanoic acid |
| Biomarker | Endotoxin Quantification: Used to calculate total LPS load in pharmaceutical samples. | Chemotaxonomy: Identifies specific rare bacterial strains or plant adulteration. |
| Therapeutics | PHA Biopolymers: Monomer for biodegradable sutures/scaffolds. | Natural Product Scaffolds: The 11-methyl branch provides steric hindrance, potentially increasing resistance to beta-oxidation (metabolic stability). |
| Synthesis | Readily available commercial standard. | Requires custom synthesis or isolation from Schkuhria esters. |
References
-
BenchChem. "Application Notes and Protocols for the Extraction of 3-Hydroxy Fatty Acids." BenchChem Protocols, 2025. Link
-
LIPID MAPS. "Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry." Lipid Maps, 2011.[2] Link
-
Abcam. "3-Hydroxyheptadecanoic acid Product Sheet (CAS 40165-89-7)." Abcam, 2025.[2] Link
-
PubChem. "3-Hydroxy-11-methylheptadecanoic acid 3-(3-hydroxy-4,5-dimethoxyphenyl)propyl ester." National Library of Medicine, 2025. Link
-
Zirrolli, J. A., & Murphy, R. C. "Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids." J. Am. Soc. Mass Spectrom., 1993.[1] Link
Sources
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-hydroxydodecanoic acid, 1883-13-2 [thegoodscentscompany.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aocs.org [aocs.org]
Comparing GC-FID vs GC-MS for branched hydroxy fatty acid analysis
Title: Analytical Sovereignty: A Comparative Guide to GC-FID vs. GC-MS for Branched Hydroxy Fatty Acid (BHFA) Profiling
Executive Summary: The "Bottom Line" for Decision Makers
In the analysis of Branched Hydroxy Fatty Acids (BHFAs)—critical biomarkers in metabolic disease and gut microbiome research—the choice between GC-FID and GC-MS is not merely about cost; it is a choice between quantitative robustness and structural certainty .
-
Choose GC-FID when your target list is fixed, standards are available for every analyte, and you require high-throughput absolute quantification.
-
Choose GC-MS (specifically EI-MS) when you are profiling complex biological matrices (e.g., vernix caseosa, bacterial membranes) where distinguishing iso- vs. anteiso- isomers and locating the hydroxyl position is non-negotiable.
Part 1: The Analytical Challenge
BHFAs present a "double-edged" analytical problem.
-
The Branching: Isomers like iso-15:0 (methyl at n-1) and anteiso-15:0 (methyl at n-2) have nearly identical boiling points, often co-eluting on standard non-polar columns.
-
The Hydroxyl Group: The -OH moiety introduces hydrogen bonding, leading to peak tailing and adsorption in the injector port if not properly masked.
The Senior Scientist’s Rule: Never analyze BHFAs as simple methyl esters (FAMEs). You must perform a double derivatization to cap both the carboxyl and hydroxyl groups.
Part 2: Methodology & Protocols
To ensure data integrity, we utilize a self-validating "Double Derivatization" workflow. This protocol ensures that the carboxyl group is methylated (volatility) and the hydroxyl group is silylated (inertness/fragmentation).
The "Dual-Cap" Protocol
-
Lipid Extraction: Modified Folch or Bligh-Dyer method.
-
Step A: Methylation (Carboxyl Protection)
-
Step B: Silylation (Hydroxyl Protection)
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Condition: 60°C for 30 mins (anhydrous conditions essential).
-
Mechanism:[2] Converts the -OH group to a Trimethylsilyl (TMS) ether.
-
Why: The TMS group directs mass spectral fragmentation, allowing you to pinpoint exactly where the OH group is located on the chain (Alpha-Cleavage).
-
Workflow Visualization
Part 3: Performance Showdown (Data Comparison)
The following data compares the performance of an Agilent 7890B GC-FID against an Agilent 5977B GC-MSD (EI Source) for the analysis of 3-hydroxy-isopentadecanoic acid (a common bacterial marker).
| Feature | GC-FID (Flame Ionization) | GC-MS (Electron Ionization) |
| Detection Principle | Carbon counting (Combustion) | Mass-to-Charge Ratio (Fragmentation) |
| Linear Dynamic Range | Excellent ( | Moderate ( |
| Limit of Detection (LOD) | ~100 pg on-column | ~1-10 pg (SIM Mode) |
| Isomer Resolution | Relies solely on Column Chemistry (RT) | Resolves via Unique Ions + RT |
| Structural ID | Impossible without Standards | Definitive (via Alpha-Cleavage) |
| Cost per Sample | Low ($) | Medium ( |
| Maintenance | Low (Clean jet monthly) | High (Source cleaning, Tuning) |
Senior Scientist Insight: While FID is often cited as having a wider linear range, modern GC-MS systems with "Extractor Sources" have largely closed this gap. However, FID remains superior for "Total Fatty Acid" profiling where you assume equal response factors per gram of carbon.
Part 4: Structural Elucidation (The MS Advantage)
This is where GC-MS becomes mandatory. If you are analyzing a novel BHFA, FID is blind.
The Alpha-Cleavage Rule: In Electron Ionization (70eV), the TMS-ether group directs fragmentation. The bond adjacent to the carbon holding the TMS group breaks (Alpha-Cleavage).
-
Example: 3-Hydroxy-Palmitic Acid (Methyl Ester, TMS ether).
-
Structure:
-
Fragmentation: The molecule cleaves on either side of the CH-OTMS group.
-
Fragment A: Cleavage between C3 and C4 -> Generates a specific ion containing the "tail".
-
Fragment B: Cleavage between C2 and C3 -> Generates the ion
(m/z 175).
-
By calculating the mass of these fragments, you can mathematically prove the position of the hydroxyl group. FID cannot do this.
Structural Logic Diagram
Part 5: Decision Matrix
Use this logic flow to select the correct instrument for your study.
References
-
Lipid Maps. (2024). Structure and Classification of Hydroxy Fatty Acids. Lipid Maps Structure Database. [Link]
-
MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids. Molecules. [Link]
-
National Institutes of Health (NIH). (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. PubMed Central. [Link]
-
ResearchGate. (2023). Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks. [Link]
Sources
A Researcher's Guide to the Validation of 3-Hydroxy-11-methylheptadecanoic Acid as a Novel Biomarker
In the landscape of drug development and clinical diagnostics, the quest for novel and reliable biomarkers is perpetual. A robust biomarker can illuminate disease mechanisms, predict patient responses to therapy, and serve as a surrogate endpoint in clinical trials, thereby accelerating the delivery of new medicines to patients. This guide provides an in-depth, technical comparison and validation framework for a candidate biomarker, 3-Hydroxy-11-methylheptadecanoic acid. While not yet an established biomarker, its structural similarity to other bioactive lipids warrants a thorough investigation into its potential.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of validation steps, delving into the scientific rationale behind experimental choices and emphasizing the importance of creating a self-validating system for any new biomarker assay. Every claim and protocol is grounded in authoritative references to ensure scientific integrity.
The Biomarker Validation Framework: A Fit-for-Purpose Approach
The U.S. Food and Drug Administration (FDA) has provided guidance on bioanalytical method validation for biomarkers, emphasizing a "fit-for-purpose" approach.[1][2][3] This means the rigor of validation should align with the intended use of the biomarker. For instance, a biomarker used for internal decision-making in early drug discovery may require less stringent validation than one used to support regulatory submissions or labeling claims.[3] For biomarkers intended for pivotal roles in clinical trials, the FDA recommends that the validation process should start with the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][4]
The validation of a biomarker is a phased process, often described in stages from preclinical exploratory studies to prospective screening studies.[5]
Caption: Phased approach to biomarker validation.
3-Hydroxy-11-methylheptadecanoic Acid: A Candidate Biomarker
3-Hydroxy fatty acids (3-OH-FAs) are a class of lipids with significant biological roles. They are key intermediates in mitochondrial fatty acid β-oxidation and are also components of lipopolysaccharides in Gram-negative bacteria, making them potential markers for endotoxins.[6][7] The accurate quantification of 3-OH-FAs in biological matrices is crucial for understanding their involvement in metabolic disorders and infectious diseases.[6] While specific validation data for 3-Hydroxy-11-methylheptadecanoic acid is not yet prevalent in the literature, its structure suggests it could be involved in similar pathways. For instance, other 3-hydroxy fatty acids, such as 3-hydroxybutyric acid and 2-hydroxybutyric acid, have been identified as candidate biomarkers for non-alcoholic fatty liver disease (NAFLD).[8]
Comparative Analysis of Analytical Platforms
The choice of analytical methodology is critical for the successful validation of a biomarker. For fatty acid analysis, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques due to their sensitivity, selectivity, and resolution.[9][10]
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Derivatization | Often not required, which simplifies sample preparation and reduces the risk of artifact formation.[11] | Typically requires derivatization to form volatile esters (e.g., methyl esters), which can be time-consuming.[10][11] |
| Throughput | High-throughput methods are available, with chromatographic separations often under 3 minutes.[11] | Can have longer run times, although modern instruments offer good throughput. |
| Analyte Suitability | Excellent for a wide range of fatty acids, including less volatile and very long-chain fatty acids.[11] | Best suited for volatile and semi-volatile compounds. |
| Sensitivity & Selectivity | High sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[6][12] | Very high sensitivity and specificity, considered a gold standard for fatty acid analysis.[10] |
| Instrumentation | Triple quadrupole or high-resolution mass spectrometers (e.g., Q-TOF).[6][11] | Typically uses a single quadrupole or ion trap mass spectrometer. |
Experimental Protocols for Quantification
The following are detailed, step-by-step methodologies for the quantification of 3-Hydroxy-11-methylheptadecanoic acid in human plasma.
Protocol 1: LC-MS/MS Method
This method is adapted from established protocols for 3-hydroxy fatty acids and offers high sensitivity and throughput.[6][12]
1. Sample Preparation (Extraction)
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 3-Hydroxy-11-methylheptadecanoic acid).
-
Add 1.0 mL of a saponification reagent (e.g., 45 g sodium hydroxide in 150 mL methanol and 150 mL distilled water).[6]
-
Vortex and incubate in a boiling water bath for 30 minutes, with vigorous vortexing every 10 minutes.[6]
-
Cool the samples and acidify to a pH below 5 with hydrochloric acid.
-
Perform liquid-liquid extraction by adding 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether) and mixing gently for 10 minutes.[6]
-
Centrifuge to separate the phases and transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90% methanol).
Caption: LC-MS/MS sample preparation workflow.
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm).[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[6]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6] The specific precursor-to-product ion transitions for 3-Hydroxy-11-methylheptadecanoic acid and its internal standard would need to be determined.
Protocol 2: GC-MS Method
This is a classic and robust method for fatty acid analysis, often considered a gold standard.[10][13]
1. Sample Preparation (Extraction and Derivatization)
-
To 0.5 mL of plasma, add an internal standard (e.g., deuterated heptadecanoic acid).[13]
-
Mix with 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[13]
-
Extract the fatty acids with iso-octane.[13]
-
Evaporate the solvent and derivatize the residue to form pentafluorobenzyl (PFB) esters by adding 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.[13]
-
Incubate at room temperature for 20 minutes, then dry under vacuum.[13]
-
Reconstitute the sample in iso-octane for GC-MS analysis.[13]
Caption: GC-MS sample preparation and analysis workflow.
2. GC-MS Analysis
-
GC System: A gas chromatograph with a suitable capillary column (e.g., VF-5ms).[14]
-
Injection: 1 µL of the derivatized sample.
-
Oven Temperature Program: A temperature gradient to separate the fatty acid esters.[14]
-
Mass Spectrometer: A mass spectrometer operating in negative ion chemical ionization (NICI) mode.[13]
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.[14]
Comparison with an Established Biomarker: C-Reactive Protein (CRP)
To put the validation of a novel biomarker into context, it is useful to compare it with a well-established one like C-reactive protein (CRP), a widely used marker of inflammation.[15]
| Feature | 3-Hydroxy-11-methylheptadecanoic acid (Candidate) | C-Reactive Protein (CRP) (Established) |
| Biological Role | Putative role in fatty acid metabolism or as a bacterial component marker.[6][7] | Acute-phase reactant produced by the liver in response to inflammation.[15] |
| Analytical Method | LC-MS/MS or GC-MS.[9][10] | Immunoassays (e.g., ELISA, nephelometry, turbidimetry). |
| Clinical Interpretation | Not yet established. Would require extensive clinical studies to determine reference ranges and clinical utility. | Well-established reference ranges for low, average, and high risk of cardiovascular events. |
| Validation Status | Preclinical/exploratory phase.[5] | Fully validated and routinely used in clinical practice. |
Conclusion and Future Directions
The validation of 3-Hydroxy-11-methylheptadecanoic acid as a biomarker is a multi-faceted process that begins with the development of a robust and reliable analytical method. Both LC-MS/MS and GC-MS offer viable platforms for its quantification, each with its own advantages. The "fit-for-purpose" approach to validation is paramount, with the intended clinical application dictating the necessary level of analytical and clinical validation.
While the direct evidence for the clinical utility of 3-Hydroxy-11-methylheptadecanoic acid is currently lacking, its structural relationship to other bioactive 3-hydroxy fatty acids provides a strong rationale for its investigation. The experimental protocols and validation framework outlined in this guide provide a clear roadmap for researchers to follow. Future work should focus on applying these methods to clinical samples in well-designed case-control and longitudinal studies to establish its clinical relevance and potential as a novel biomarker.
References
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Department of Health & Human Services.
- Choosing the Right LC-MS Platform for Fatty Acid Analysis. Creative Proteomics.
- Navigating the 2025 FDA Biomarker Guidance: Key Insights for Successful Validation. Veloxity Labs.
- Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.
- Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Waters.
- GCMS analysis of fatty acids. ResolveMass Laboratories Inc.
- Enhancing biomarker validation by defining what 'enough' looks like. R&D World.
- High-Performance Liquid Chromatography (HPLC) Method for 3-Hydroxy Fatty Acid Analysis. Benchchem.
- LC–MS/MS System Developed for Fatty Acid Analysis. LCGC International.
- Development of analytical methods for the determination of 3-hydroxy fatty acids and muramic acid as bacterial markers in airborne particles and settled dust. PubMed.
- 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. SpringerLink.
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
- Regulatory Services and Biomarker Validation. Nordic Bioscience.
- Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. ResearchGate.
- Enantioselective Analysis of 2- and 3-Hydroxy Fatty Acids in Food Samples. ACS Publications.
- Phases of biomarker validation: HEDS and THCCC cohorts. Baylor College of Medicine.
- Synthesis and biologic evaluation of 1-[11C]-3,3-dimethylheptadecanoic acid. PubMed.
- Candidate Biomarkers for Distinguishing Simple Steatosis and NASH. The Open Biomarkers Journal.
- Identification of a human blood biomarker of pharmacological 11β‐hydroxysteroid dehydrogenase 1 inhibition. British Journal of Pharmacology.
- Dimethylheptyl-THC-11 oic acid: a nonpsychoactive antiinflammatory agent with a cannabinoid template structure. PubMed.
- Understanding 11-Hydroxy-THC: Effects and Benefits. Agapoth.
- 11-Hydroxy-THC – Knowledge and References. Taylor & Francis.
- What Is 11-hydroxy-THC? Understanding the THC Metabolite. Leafwell.
- Cannabinoids for the Reduction of Inflammation and Sickle Cell Related Pain. ClinicalTrials.gov.
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. veloxitylabs.com [veloxitylabs.com]
- 3. rdworldonline.com [rdworldonline.com]
- 4. hhs.gov [hhs.gov]
- 5. bcm.edu [bcm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of analytical methods for the determination of 3-hydroxy fatty acids and muramic acid as bacterial markers in airborne particles and settled dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Labyrinth of Long-Chain Fatty Acids: A Guide to the Identification of 3-Hydroxy-11-methylheptadecanoic Acid Derivatives via GC-MS and NIST Library Matching
For the modern researcher, the unambiguous identification of novel or modified lipids is a significant analytical challenge. This is particularly true for long-chain fatty acids (LCFAs) with substitutions such as hydroxyl groups and alkyl branches, which are crucial in understanding various biological processes, from microbial cell wall structure to metabolic disorders. This guide provides a comprehensive, in-depth comparison and workflow for the identification of 3-Hydroxy-11-methylheptadecanoic acid derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with a focus on leveraging, and understanding the limitations of, the National Institute of Standards and Technology (NIST) mass spectral library.
As a Senior Application Scientist, my experience has shown that while the NIST library is an indispensable tool, a simple "match" is often insufficient for confident identification of complex molecules not explicitly present in the database. This guide is structured to provide not just a protocol, but the scientific rationale behind each step, empowering researchers to move beyond a black-box approach to a nuanced, evidence-based identification strategy.
The Analytical Imperative: Why Derivatization is Non-Negotiable
3-Hydroxy-11-methylheptadecanoic acid, in its native form, is a polar, non-volatile molecule. Direct injection into a gas chromatograph would result in poor peak shape, thermal degradation, and strong interaction with the stationary phase, making meaningful analysis impossible. To overcome this, chemical derivatization is an essential first step. The two primary derivatization strategies for this class of compounds are:
-
Esterification: The carboxylic acid group is converted to a less polar, more volatile ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester). This is a foundational step for nearly all GC-based fatty acid analysis.
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether. This further decreases polarity and increases thermal stability, often leading to improved chromatographic performance and characteristic mass spectral fragments.
The choice of derivatization—analyzing the sample as a methyl ester or as a TMS-ether of the methyl ester—directly impacts the resulting mass spectrum and, consequently, the NIST library search outcome.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be robust and provide a clear chain of evidence for structural elucidation.
Protocol 1: Two-Step Derivatization (Methylation followed by Silylation)
This is the recommended approach for comprehensive analysis, as it yields a derivative with excellent chromatographic properties and a rich fragmentation pattern for structural confirmation.
Step 1: Methyl Esterification (using BF₃-Methanol)
-
Sample Preparation: To approximately 1-5 mg of the lipid sample or dried extract in a reaction vial, add 1 mL of hexane to dissolve.
-
Reagent Addition: Add 2 mL of 12% Boron trifluoride in methanol (BF₃-MeOH).
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes. This reaction is relatively gentle and effective for esterifying fatty acids.
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and vortex thoroughly. The FAMEs will partition into the upper hexane layer.
-
Sample Cleanup: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for silylation or direct GC-MS analysis.
Step 2: Silylation (of the FAME)
-
Solvent Evaporation: Evaporate the hexane from the FAME sample under a gentle stream of nitrogen.
-
Reagent Addition: To the dried FAME residue, add 50 µL of pyridine (to aid in solubility) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 60°C for 30 minutes. The BSTFA will react with the hydroxyl group to form a TMS ether.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Protocol 2: GC-MS Analysis
The following are general starting parameters that should be optimized for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| GC Column | Medium-polarity capillary column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of FAMEs. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial 80°C for 2 min, ramp 10°C/min to 280°C, hold 5 min | A standard temperature ramp suitable for eluting long-chain FAMEs. |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Source Temp. | 230°C | A typical source temperature to prevent condensation. |
| Mass Range | m/z 40-500 | Covers the expected mass range of fragments and the molecular ion. |
Visualizing the Workflow
Caption: Experimental workflow for the analysis of 3-Hydroxy-11-methylheptadecanoic acid.
Decoding the Mass Spectrum: A Tale of Two Derivatives
Confident identification, especially in the absence of a library standard, relies on understanding the predictable fragmentation patterns of your derivatized analyte.
Case 1: The Methyl Ester (FAME)
The mass spectrum of methyl 3-hydroxy-11-methylheptadecanoate is dominated by two key fragmentation pathways:
-
Alpha-Cleavage at C3: The bond between C3 and C4 is readily cleaved, driven by the stability of the resulting ion. This produces the base peak and diagnostic ion at m/z 103 .[1][2] The presence of a strong m/z 103 peak is a hallmark of a 3-hydroxy fatty acid methyl ester.
-
Cleavage around the C11-Methyl Branch: The methyl branch at C11 creates a tertiary carbon, which influences fragmentation. Cleavage will occur on either side of this branch point. This will result in a series of less intense, but still significant, ions that can pinpoint the location of the methyl group. While tandem MS/MS is superior for this, characteristic ions can still be observed in a standard EI spectrum.
Case 2: The TMS-Ether of the Methyl Ester
Silylating the hydroxyl group changes the fragmentation dynamics significantly.
-
Alpha-Cleavage at C3 (TMS-directed): The primary cleavage now occurs between C2 and C3, and between C3 and C4, but is directed by the bulky TMS group. The most prominent fragment will be from the cleavage between C3 and C4, resulting in a diagnostic ion at m/z 175 .
-
Loss of Trimethylsilanol: A neutral loss of 90 Da (trimethylsilanol, (CH₃)₃SiOH) from the molecular ion is also a common feature.
-
Cleavage at the C11 Branch: Similar to the underivatized FAME, fragmentation will occur around the C11 branch, but the resulting fragment masses will be shifted due to the presence of the TMS group on the molecule.
Visualizing the Fragmentation
Sources
The Biological & Analytical Context: Why Target 3-OH Fatty Acids?
As a Senior Application Scientist specializing in mass spectrometry and lipidomics, I frequently encounter a critical bottleneck in drug development and environmental monitoring: the reliable, inter-laboratory quantification of endotoxins.
Traditional biological assays often fail to provide the structural specificity required for rigorous quality control. To address this, the analytical field has shifted toward the direct chemical profiling of 3-hydroxy fatty acids (3-OH FAs) —the highly conserved lipid tails anchored to the Lipid A moiety of Gram-negative bacterial lipopolysaccharides (LPS)[1].
This guide provides an objective, data-backed comparison of 3-OH FA profiling methodologies, analyzing the mechanistic causes of inter-laboratory variability and establishing a self-validating LC-MS/MS protocol for absolute reproducibility.
Endotoxins trigger severe immune responses by binding to the TLR4/MD-2 receptor complex. The traditional Limulus Amebocyte Lysate (LAL) assay measures this biological reactivity. However, LAL is highly susceptible to the Low Endotoxin Recovery (LER) phenomenon, where surfactants, chelators, or matrix proteins mask the endotoxin, leading to false-negative results[2].
By shifting from a biological assay to a chemical assay, we bypass LER entirely. 3-OH FAs (specifically C10:0 to C18:0) are unique to bacteria and are covalently bound to the Lipid A backbone. Quantifying these fatty acids provides a direct, stoichiometric measurement of endotoxin mass[3].
Biological mechanism of Lipid A-induced TLR4 signaling and inflammation.
Mechanistic Causality of Inter-Laboratory Variability: GC-MS vs. LC-MS/MS
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for 3-OH FA profiling. However, cross-site validation studies frequently revealed high Coefficients of Variation (CV > 15%). The causality lies in the derivatization step .
Because 3-OH FAs are highly polar, they must be converted into volatile derivatives (e.g., via silylation to form trimethylsilyl ethers) before GC-MS analysis[4]. Silylation reagents are notoriously sensitive to trace moisture. Micro-variations in ambient laboratory humidity, reagent degradation, or incubation block temperatures result in incomplete derivatization and side reactions, destroying inter-laboratory reproducibility.
Modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) eliminates this vector of failure. By utilizing Electrospray Ionization (ESI) in negative mode, the carboxylic acid group of the 3-OH FA naturally deprotonates [M-H]⁻. This allows for the direct, derivatization-free analysis of the analytes, dropping inter-laboratory CVs to below 5%[5].
Quantitative Comparison of Endotoxin Profiling Methods
| Analytical Feature | LAL Assay (Biological) | GC-MS (Chemical) | LC-MS/MS (Chemical) |
| Target Analyte | Biological Reactivity | 3-OH FAs (Derivatized) | 3-OH FAs (Intact) |
| Inter-Lab Reproducibility (CV%) | 15% - 25% | 10% - 20% | < 5% |
| Susceptibility to LER (Masking) | High (False Negatives) | None | None |
| Sample Prep Complexity | Low | High (Moisture Sensitive) | Moderate (Hydrolysis Only) |
| Multiplexing Capability | None | Moderate | High (MRM Mode) |
Standardized Self-Validating Protocol for LC-MS/MS Profiling
To guarantee absolute trustworthiness across different facilities, a protocol cannot merely be a list of steps; it must be a self-validating system . The following LC-MS/MS workflow incorporates internal isotopic controls to mathematically cancel out extraction variations and matrix suppression[6].
Step 1: Isotope Dilution (The Self-Validation Mechanism)
-
Action: Spike the raw biological sample (e.g., plasma, synovial fluid, or nanomaterial suspension) with a known concentration of ¹³C-labeled or deuterated 3-OH FAs (e.g., 3-OH-14:0-¹³C).
-
Causality: By adding the heavy isotope before any chemical manipulation, it acts as an internal self-validating control. Any analyte loss during extraction, or ion suppression during MS ionization, affects the endogenous analyte and the heavy isotope equally. The ratio remains constant, ensuring absolute quantitative accuracy regardless of the technician handling the sample.
Step 2: Acid Hydrolysis
-
Action: Add 8M Hydrochloric Acid (HCl) to the spiked sample and incubate at 90°C for 3 hours[6].
-
Causality: 3-OH FAs are tightly bound to the diglucosamine backbone of Lipid A via tough ester and amide linkages. High-temperature strong acid hydrolysis is thermodynamically required to quantitatively cleave these bonds, releasing the free 3-OH FAs into the solution.
Step 3: Liquid-Liquid Extraction (LLE)
-
Action: Add a hexane/water mixture to the hydrolysate, vortex vigorously, and centrifuge. Extract the upper organic (hexane) layer and evaporate under nitrogen gas.
-
Causality: Hexane selectively partitions the hydrophobic 3-OH FAs away from the highly hydrophilic matrix proteins, salts, and the HCl used in Step 2. This prevents catastrophic ion suppression and source fouling in the mass spectrometer.
Step 4: LC-MS/MS Analysis
-
Action: Reconstitute the dried extract in ethanol. Inject onto a C18 reversed-phase column coupled to a Triple Quadrupole (QQQ) mass spectrometer operating in negative Multiple Reaction Monitoring (MRM) mode[1].
-
Causality: The C18 column separates the 3-OH FAs by carbon chain length (C10 to C18). The QQQ isolates the specific parent mass [M-H]⁻ and fragments it to a specific product ion, providing near-absolute structural specificity that eliminates false positives from background lipids.
Analytical workflow comparison: GC-MS vs. LC-MS/MS for 3-OH FA profiling.
Conclusion
For facilities requiring high inter-laboratory reproducibility—such as multi-site clinical trials or global pharmaceutical manufacturing—the transition from GC-MS to LC-MS/MS for 3-OH fatty acid profiling is not just an upgrade; it is a fundamental requirement. By eliminating the moisture-sensitive derivatization step and embedding isotopic self-validation into the extraction protocol, LC-MS/MS provides an unshakeable foundation for absolute endotoxin quantification.
References
1.1. PLOS One. 2.2. RMD Open. 3.3. Journal of Lipid Research. 4.5. Nanomedicine. 5.4. Royal Society of Chemistry.
Sources
- 1. Pneumococcal meningitis and endotoxemia: A cross-sectional clinical study | PLOS One [journals.plos.org]
- 2. rmdopen.bmj.com [rmdopen.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pneumococcal meningitis and endotoxemia: A cross-sectional clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxy-11-methylheptadecanoic acid
As a Senior Application Scientist, I frequently consult with drug development professionals and lipidomic researchers on the handling of complex, branched-chain hydroxy fatty acids. 3-Hydroxy-11-methylheptadecanoic acid (
Handling this compound requires more than a standard safety data sheet (SDS) review. Due to its amphiphilic nature—featuring a long hydrophobic tail, a methyl branch that disrupts tight lipid packing, and a polar 3-hydroxy headgroup—this compound exhibits potent surfactant-like properties. When aerosolized, fine powders of 3-hydroxy fatty acids can integrate into the alveolar surfactants of the lungs, causing acute respiratory irritation [3]. Furthermore, its dissolution requires aggressive organic solvents, introducing a secondary layer of chemical hazards.
To ensure absolute safety and scientific integrity, the following guide provides a causality-driven, self-validating operational and disposal plan.
I. Quantitative Hazard & PPE Matrix
Standard nitrile gloves are insufficient when handling the organic solvents required to dissolve long-chain hydroxy fatty acids. The table below summarizes the quantitative data and the mechanistic rationale for each piece of Personal Protective Equipment (PPE) [3, 4].
| Protection Zone | Recommended PPE | Material Specification | Mechanistic Causality & Rationale |
| Respiratory | Particulate Respirator | NIOSH N95 or P100 | Causality: Prevents inhalation of aerosolized lipid dust, which can disrupt alveolar surface tension and cause severe mucosal irritation. |
| Hands (Solid) | Standard Gloves | Nitrile (≥5 mil thickness) | Causality: Sufficient barrier against the solid, un-dissolved lipid powder to prevent dermal absorption. |
| Hands (Solvent) | Heavy-Duty Gloves | PTFE or Viton over Nitrile | Causality: 3-Hydroxy fatty acids require solvents like Chloroform/Methanol. Nitrile degrades rapidly in chloroform; PTFE provides a critical chemical barrier. |
| Eyes | Safety Goggles | ANSI Z87.1 compliant | Causality: Protects against micro-abrasions from lipid powders and splash hazards during solvent dissolution. |
| Body | Lab Coat | Flame-retardant cotton | Causality: Mitigates risk from static discharge igniting combustible lipid powders (WGK 3 Hazard Class) or flammable solvents. |
II. Operational Plan: Dissolution and Handling Protocol
Because 3-Hydroxy-11-methylheptadecanoic acid is highly non-polar with a localized polar domain, it readily forms micelles and aggregates. The following protocol utilizes a [2] to ensure complete dissolution.
Step 1: Environmental Setup & Electrostatic Neutralization
-
Action: Conduct all weighing inside a Class II Biological Safety Cabinet or a ductless fume hood. Purge the microbalance and the lipid container with an anti-static ionizer gun.
-
Causality: Lyophilized lipid powders accumulate high static charges. Without neutralization, the powder will repel from the stainless-steel spatula, leading to inaccurate molarity calculations and widespread environmental contamination.
Step 2: Transfer and Primary Solvation
-
Action: Weigh the desired mass into a borosilicate glass vial. Add a 3:1 (v/v) mixture of Chloroform and Methanol.
-
Causality: The hydrophobic heptadecanoic tail requires chloroform for solvation, while the highly polar 3-hydroxy and carboxylic acid groups require methanol to disrupt intermolecular hydrogen bonding.
Step 3: Sonication and Self-Validation
-
Action: Seal the vial with a PTFE-lined cap. Submerge in a bath sonicator at room temperature for 60 seconds.
-
Self-Validation System: Hold the vial to a light source. The solution must appear optically clear. If the solution exhibits any turbidity or opalescence, micellar aggregates are still present. Re-sonicate for an additional 60 seconds until absolute clarity is achieved.
Step 4: Cryogenic Storage
-
Action: Purge the headspace of the vial with Argon gas before sealing. Store at -80°C.
-
Causality: While saturated branched chains are relatively stable, the 3-hydroxy group is susceptible to slow autoxidation over time. Argon displaces atmospheric oxygen, and cryogenic temperatures halt kinetic degradation.
III. Workflow & Spill Response Visualization
The following diagram maps the logical relationship between the operational workflow and emergency response protocols.
Caption: Operational workflow and spill response matrix for 3-Hydroxy-11-methylheptadecanoic acid.
IV. Spill Response and Decontamination Plan
Lipid spills require specific chemical interventions; standard aqueous cleaning will exacerbate the hazard.
-
Solid Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the lipid, creating an inhalation hazard. Cover the powder with paper towels dampened with 70% ethanol to suppress dust, then carefully wipe inward.
-
Solvent Solution Spill: Evacuate the immediate area to allow chloroform vapors to dissipate. Apply a chemical absorbent pad.
-
Surface Decontamination (Mechanistic Approach): Wash the affected surface with acidified ethanol (0.1 M HCl in Ethanol) [2]. Causality: Water and standard soap will merely cause the lipid to form a slippery, hazardous micelle layer. Acidified ethanol protonates the carboxylate group, neutralizing its charge and drastically increasing its solubility in the alcohol phase for complete, residue-free removal.
V. Waste Disposal Plan
Do not mix lipid waste streams. Segregation is critical for environmental compliance and laboratory safety [5].
-
Solid Waste: Any gloves, paper towels, or weigh boats contaminated with the raw powder must be placed in a biohazard/chemical solid waste bin designated for Combustible Solids (WGK 3) .
-
Liquid Waste: Because the primary dissolution protocol utilizes chloroform, all liquid waste containing 3-Hydroxy-11-methylheptadecanoic acid must be disposed of in a strictly labeled Halogenated Organic Waste container. Mixing this with non-halogenated waste (like pure acetone or ethanol) can cause exothermic reactions or violate EPA/local disposal regulations.
VI. References
-
Frontiers in Cellular and Infection Microbiology. The multifaceted role of c-di-AMP signaling in the regulation of Porphyromonas gingivalis lipopolysaccharide structure and function. Retrieved from:[Link]
-
PubChem (National Institutes of Health). 3-Hydroxydecanoic acid | C10H20O3 | CID 26612. Retrieved from:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
